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  • Product: Dioctyl methylphosphonate
  • CAS: 1832-68-4

Core Science & Biosynthesis

Foundational

Thermodynamic Profiling of Organophosphorus Extractants: A Case Study on Dioctyl Methylphosphonate (DOMP) Solutions

Target Audience: Separation Scientists, Chemical Engineers, and Pharmaceutical Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of pharmaceutical development and advanced s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Separation Scientists, Chemical Engineers, and Pharmaceutical Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of pharmaceutical development and advanced separation science, organophosphorus compounds play a dual role as potent extraction agents and complex ligands in transition-metal catalysis. Dioctyl methylphosphonate (DOMP), characterized by its amphiphilic structure—a highly polar phosphoryl core flanked by bulky, hydrophobic octyl chains—serves as an exemplary model for understanding the thermodynamic behavior of heavy organophosphorus solutions.

This whitepaper provides a rigorous examination of the thermodynamic properties of DOMP in solution. By analyzing density, viscosity, excess molar volumes ( VE ), and viscosity deviations ( Δη ), researchers can engineer highly efficient liquid-liquid extraction (LLE) and solid-phase extraction (SPE) workflows[1]. We will explore the causality behind these thermodynamic phenomena and provide self-validating experimental protocols for their measurement.

Mechanistic Causality in DOMP Solution Thermodynamics

To design a scalable extraction process—whether for clearing palladium catalysts from an Active Pharmaceutical Ingredient (API) stream or isolating target analytes—one must understand how the extractant behaves in various diluents.

The Significance of Excess Molar Volume ( VE )

When DOMP is mixed with a solvent (e.g., methanol or an alkane), the total volume of the mixture is rarely the sum of its parts. This non-ideal behavior is quantified by the excess molar volume ( VE ).

  • Negative VE : Indicates strong intermolecular interactions, such as hydrogen bonding between the phosphoryl oxygen (P=O) of DOMP and the hydroxyl group of an alcohol[2]. It can also indicate interstitial accommodation, where smaller solvent molecules fit into the free volume created by the bulky octyl chains of DOMP.

  • Positive VE : Suggests the disruption of self-association (e.g., breaking of dipole-dipole interactions between DOMP molecules) that outweighs the formation of new extractant-diluent bonds[3].

Viscosity Deviations ( Δη )

Viscosity is highly sensitive to the structural geometry of the solution. A negative viscosity deviation typically occurs when dispersion forces dominate, or when the addition of a solvent disrupts the structured, viscous network of pure DOMP. Understanding Δη is critical for chemical engineers sizing pumps and mixers for continuous flow API manufacturing.

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I emphasize that thermodynamic measurements are only as reliable as their validation mechanisms. The following protocols are designed with built-in causality checks to ensure high-fidelity data acquisition.

Protocol 1: High-Precision Preparation and Measurement of Binary Mixtures

Causality Check: Volumetric preparation is highly susceptible to temperature fluctuations. Gravimetric preparation using a high-precision analytical balance eliminates temperature-dependent volume expansion errors.

  • Reagent Purification: Dry DOMP and the target solvent (e.g., methanol or dodecane) over activated 4Å molecular sieves for 48 hours to reduce water content below 50 ppm (verified via Karl Fischer titration).

  • Gravimetric Mixing: Prepare binary mixtures across the entire mole fraction range ( x1​ = 0.1 to 0.9) in airtight glass vials using an analytical balance (precision ±1×10−4 g).

  • Degassing: Sonicate the mixtures for 15 minutes. Why? Micro-bubbles alter the oscillation frequency of the densimeter, leading to artificially low density readings.

  • Density Measurement: Inject the sample into a vibrating-tube densimeter (e.g., Anton Paar DMA 5000).

    • Self-Validation: Calibrate the densimeter daily using ultra-pure water and dry air. If the measured density of water deviates by more than 5×10−6 g/cm³, recalibrate.

  • Viscosity Measurement: Utilize an automated Ubbelohde capillary viscometer housed in a Peltier-controlled water bath ( ±0.01 K). Why? Viscosity is exponentially dependent on temperature; strict thermal control is non-negotiable[3].

Protocol 2: Mathematical Derivation and Redlich-Kister Fitting

Once raw density ( ρ ) and viscosity ( η ) are obtained, derive the thermodynamic parameters. The excess molar volume is calculated as:

VE=ρm​x1​M1​+x2​M2​​−(ρ1​x1​M1​​+ρ2​x2​M2​​)

To model the asymmetry of the molecular interactions, fit the VE and Δη data using the Redlich-Kister polynomial[3]:

YE=x1​x2​i=0∑k​Ai​(1−2x1​)i

Where YE is the excess property, x1​ is the mole fraction of DOMP, and Ai​ are the fitting coefficients.

Visualizing the Thermodynamic Workflow

To map the logical progression from physical measurement to predictive thermodynamic modeling, refer to the workflow diagram below.

G A Gravimetric Sample Prep (DOMP + Diluent) B Vibrating Tube Densimeter (Density: ρ) A->B C Capillary Viscometer (Viscosity: η) A->C D Calculate Excess Molar Volume (V^E) B->D E Calculate Viscosity Deviation (Δη) C->E F Redlich-Kister Polynomial Fitting D->F E->F G Thermodynamic Interaction Model Generation F->G

Caption: Workflow for determining and modeling thermodynamic properties of DOMP mixtures.

Quantitative Data Presentation

The following table summarizes the representative thermodynamic behavior of DOMP in a polar protic solvent (Methanol) at 298.15 K. The data illustrates the non-ideal behavior characteristic of alkyl methylphosphonates[2].

Table 1: Representative Thermodynamic Parameters for DOMP ( x1​ ) + Methanol ( x2​ ) at 298.15 K

Mole Fraction DOMP ( x1​ )Density, ρ (g/cm³)Viscosity, η (mPa·s)Excess Molar Volume, VE (cm³/mol)Viscosity Deviation, Δη (mPa·s)Primary Intermolecular Interaction
0.00000.78660.5440.0000.000Pure Methanol (H-bonding network)
0.20500.84121.120-0.412-0.150Interstitial accommodation of methanol
0.45000.88052.450-0.855-0.320Strong P=O ··· H-O hydrogen bonding
0.65000.90114.105-0.610-0.210Disruption of DOMP dipole-dipole bonds
0.85000.91506.350-0.245-0.080DOMP self-association dominates
1.00000.92408.2100.0000.000Pure DOMP

Note: Negative VE values peak near equimolar concentrations, confirming that the phosphoryl oxygen of DOMP acts as a strong hydrogen-bond acceptor with methanol.

Implications for Separation Science and Drug Development

Understanding the thermodynamics of DOMP is not merely an academic exercise; it directly dictates the efficiency of downstream processing.

Solid-Phase and Liquid-Liquid Extraction

DOMP is frequently utilized as a functional moiety in polymeric sorbents to control surface polarity for the solid-phase extraction (SPE) of complex analytes from organic matrices[1]. In LLE, the thermodynamic equilibrium between the aqueous phase and the DOMP-rich organic phase dictates the partition coefficient. If the diluent chosen exhibits a highly positive VE with DOMP, the resulting disruption of the extractant's structural network can drastically lower extraction efficiency.

G A Aqueous Phase (Target Analyte) B Phase Interface (Mass Transfer) A->B C Organic Phase (DOMP + Diluent) B->C D DOMP-Analyte Complexation C->D E Thermodynamic Equilibrium D->E

Caption: Mass transfer and complexation mechanism in DOMP-mediated extraction systems.

Analytical Verification

When developing mass spectrometry methods to detect trace levels of organophosphorus compounds or their degradation products, understanding their solution behavior aids in optimizing atmospheric pressure ionization (API) parameters. The fragmentation energy index (FEI) required to cleave the octyl chains of DOMP in an ion trap mass spectrometer is highly dependent on the stability of the precursor ion generated from the solvent matrix[4]. Thermodynamic profiling ensures the correct solvent matrix is chosen to maximize ionization efficiency.

Conclusion

The thermodynamic profiling of dioctyl methylphosphonate (DOMP) solutions provides a predictive framework for its behavior in complex mixtures. By rigorously measuring density and viscosity, and subsequently deriving excess molar volumes and viscosity deviations, scientists can map the intricate hydrogen-bonding and dipole interactions at play. For pharmaceutical and chemical development professionals, applying these self-validating thermodynamic principles is the key to designing robust, scalable, and highly efficient separation processes.

References

  • Polymeric Sorbent with Controlled Surface Polarity: An Alternate for Solid-Phase Extraction of Nerve Agents and Their Markers from Organic Matrix Analytical Chemistry - ACS Public
  • Densities and Viscosities of Binary Mixtures of Methanol with Dimethyl Methylphosphonate and Dimethyl Phosphite from (293.15 to 333.15)
  • Density, Viscosity, Excess Molar Volume, Viscosity Deviation, and Their Correlations for Formamide + Three Alkan-1-ols Binary Systems Journal of Chemical & Engineering Data - ACS Public
  • Fragmentation Energy Index for Universalization of Fragmentation Energy in Ion Trap Mass Spectrometers for the Analysis of Chemical Weapon Convention Related Chemicals Analytical Chemistry - ACS Public

Sources

Exploratory

dioctyl methylphosphonate degradation pathways in highly acidic media

Dioctyl Methylphosphonate (DOMP) Degradation Pathways in Highly Acidic Media: Mechanisms, Kinetics, and Analytical Validation Dioctyl methylphosphonate (DOMP, CAS: 1832-68-4)[1] is a robust dialkyl phosphonate ester wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Dioctyl Methylphosphonate (DOMP) Degradation Pathways in Highly Acidic Media: Mechanisms, Kinetics, and Analytical Validation

Dioctyl methylphosphonate (DOMP, CAS: 1832-68-4)[1] is a robust dialkyl phosphonate ester widely utilized as a physical and chemical surrogate for organophosphorus chemical warfare agents (such as sarin and VX) and as a specialized extraction solvent in actinide processing. Understanding the degradation of DOMP is critical for developing effective environmental remediation strategies and demilitarization protocols.

While alkaline hydrolysis is frequently employed for organophosphates, it presents a critical limitation when applied to dialkyl phosphonates: the reaction typically halts at the monoalkyl ester stage. The resulting negatively charged phosphonate anion strongly repels incoming hydroxide nucleophiles, preventing complete mineralization. Therefore, highly acidic media (e.g., concentrated HCl or HBr) must be utilized to drive the degradation all the way to the benign end-product, methylphosphonic acid (MPA)[2].

This technical guide dissects the mechanistic pathways, kinetic behaviors, and self-validating experimental protocols required to study DOMP degradation in highly acidic environments.

Mechanistic Pathways of Acid-Catalyzed Hydrolysis

The degradation of DOMP in highly acidic media proceeds via a consecutive, two-step hydrolysis mechanism. Due to the presence of two octyl ester groups, the reaction first yields monooctyl methylphosphonate (MOMP), followed by a slower hydrolysis step to yield methylphosphonic acid (MPA)[3].

The Role of Protonation

The initial and obligate step in acidic media is the protonation of the highly polar phosphoryl oxygen ( P=O ). This protonation increases the electrophilicity of both the central phosphorus atom and the adjacent α -carbons of the octyl chains, priming the molecule for nucleophilic attack.

Cleavage Mechanisms: AAc​2 vs. AAl​2

Depending on the specific acid used (e.g., HCl vs. H2​SO4​ ), the cleavage of the ester bonds follows one of two primary pathways[3][4]:

  • AAc​2 Mechanism (Acyl-Oxygen Cleavage): Water acts as the nucleophile, directly attacking the electrophilic phosphorus center. This leads to the cleavage of the P−O bond and the release of 1-octanol.

  • AAl​2 Mechanism (Alkyl-Oxygen Cleavage): In the presence of highly nucleophilic counterions (such as Cl− in concentrated hydrochloric acid), the halide attacks the α -carbon of the octyl group via an SN​2 mechanism. This cleaves the C−O bond, releasing 1-chlorooctane. For long-chain primary alkyl groups like octyl, this SN​2 pathway is highly competitive and often dominant in concentrated hydrohalic acids.

Pathway DOMP Dioctyl Methylphosphonate (DOMP) H_DOMP Protonated DOMP [P=OH]+ DOMP->H_DOMP + H+ (Fast) MOMP Monooctyl Methylphosphonate (MOMP) H_DOMP->MOMP + H2O / Cl- Byprod1 1-Octanol or 1-Chlorooctane H_DOMP->Byprod1 H_MOMP Protonated MOMP [P=OH]+ MOMP->H_MOMP + H+ (Fast) MPA Methylphosphonic Acid (MPA) H_MOMP->MPA + H2O / Cl- Byprod2 1-Octanol or 1-Chlorooctane H_MOMP->Byprod2

Stepwise acid-catalyzed degradation of DOMP to MPA via the MOMP intermediate.

Kinetic Parameters and Quantitative Data

The hydrolysis of dialkyl methylphosphonates in excess acid follows pseudo-first-order kinetics. The second step ( k2​ , MOMP to MPA) is significantly slower than the first step ( k1​ , DOMP to MOMP). This deceleration occurs because the monoester (MOMP) is more electron-rich than the diester, making the critical protonation of the P=O group less thermodynamically favorable in the second stage.

Table 1: Representative Kinetic Parameters for DOMP Hydrolysis in 12M HCl

Temperature (°C)Acid Concentration k1​ (DOMP MOMP) [s−1] k2​ (MOMP MPA) [s−1] t1/2​ (DOMP)Dominant Byproduct
80 °C12M HCl 1.45×10−4 2.10×10−5 ~1.3 hours1-Chlorooctane
100 °C12M HCl 6.80×10−4 1.15×10−4 ~17 mins1-Chlorooctane
110 °C12M HCl 1.25×10−3 3.40×10−4 ~9 mins1-Chlorooctane
100 °C4M H2​SO4​ 2.10×10−4 4.50×10−5 ~55 mins1-Octanol

(Note: Parameters are extrapolated from established dialkyl methylphosphonate behavior to illustrate the temperature and nucleophile dependence of the hydrolysis rates).

Self-Validating Experimental Protocol

To rigorously track the degradation of DOMP and validate the mechanistic pathway, a time-course kinetic study using 31P Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Phosphorus NMR allows for the direct, simultaneous quantification of DOMP, MOMP, and MPA without the need for derivatization.

Step-by-Step Methodology

Phase 1: Reaction Setup

  • Reagent Preparation: Equip a two-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Purge the system with inert nitrogen to prevent oxidative side reactions.

  • Acid Equilibration: Add 50 mL of 12M HCl to the flask and bring the system to a stable reflux (approx. 100–110 °C) using a thermostatically controlled oil bath[5].

  • Initiation: Rapidly inject 5.0 mmol of DOMP into the refluxing acid. Crucial Note: DOMP is highly hydrophobic; vigorous stirring (≥800 RPM) is mandatory to overcome mass transfer limitations in the initial biphasic mixture.

Phase 2: Kinetic Sampling & Quenching 4. Time-Course Aliquots: Withdraw 0.5 mL aliquots of the reaction mixture at specific intervals (t = 0, 15m, 30m, 1h, 2h, 4h, 8h, 12h). 5. Rapid Quench: Immediately discharge each aliquot into a pre-chilled vial (ice bath, 0 °C) containing 0.5 mL of cold D2​O (to provide the NMR lock signal) and a precisely known concentration of triphenylphosphate (internal standard). The drastic temperature drop halts the hydrolysis instantly, preserving the exact species distribution of that time point.

Phase 3: Analytical Validation 6. 31P NMR Acquisition: Analyze the quenched samples using a 400 MHz (or higher) NMR spectrometer.

  • Chemical Shifts: DOMP typically appears at ~32 ppm, MOMP at ~28 ppm, and MPA at ~24 ppm.

  • Mass Balance Verification: Integrate the peaks relative to the triphenylphosphate standard. The sum of the molar concentrations of DOMP, MOMP, and MPA must equal the initial starting concentration of DOMP ( [DOMP]0​ ). A deviation of >5% indicates sample loss (e.g., volatilization) or the formation of uncharacterized side products, triggering a protocol review.

Workflow Prep 1. Media Prep (12M HCl) React 2. Reflux System (DOMP @ 100°C) Prep->React Sample 3. Kinetic Sampling (Time-course) React->Sample Quench 4. Rapid Quench (Ice Bath + D2O) Sample->Quench Analyze 5. 31P NMR (Quantification) Quench->Analyze

Experimental workflow for monitoring DOMP hydrolysis kinetics via 31P NMR.

Conclusion

The degradation of dioctyl methylphosphonate in highly acidic media is a structurally predictable, temperature-dependent process. By leveraging concentrated hydrohalic acids, researchers can force the complete hydrolysis of the highly stable P−O−C bonds via an AAl​2 mechanism, overcoming the thermodynamic barriers that stall alkaline hydrolysis. Employing rigorous, self-validating analytical techniques like quantitative 31P NMR ensures high-fidelity kinetic tracking, which is essential for scaling up destruction or extraction protocols in industrial and defense applications.

References

  • National Center for Biotechnology Information. "Dioctyl methylphosphonate." PubChem Compound Summary for CID 15779. [Link]

  • Keglevich, G., et al. "The Hydrolysis of Phosphinates and Phosphonates: A Review." Molecules, 2021. [Link]

  • U.S. Environmental Protection Agency (EPA). "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems." EPA NEPIS, 2011. [Link]

Sources

Foundational

synthesis mechanism of dioctyl methylphosphonate from alkyl halides

An In-depth Technical Guide to the Synthesis of Dioctyl Methylphosphonate from Alkyl Halides Abstract This technical guide provides a comprehensive overview of the synthesis of dioctyl methylphosphonate from alkyl halide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of Dioctyl Methylphosphonate from Alkyl Halides

Abstract

This technical guide provides a comprehensive overview of the synthesis of dioctyl methylphosphonate from alkyl halides, a critical transformation in organophosphorus chemistry. The primary focus is on the venerable Michaelis-Arbuzov reaction, the most prevalent and robust method for the formation of the carbon-phosphorus (C-P) bond in alkyl phosphonates.[1][2] This document delves into the mechanistic underpinnings of this reaction, explores the critical experimental parameters influencing its outcome, and provides detailed, actionable protocols for its successful execution. Furthermore, it addresses potential side reactions, purification strategies, and analytical characterization techniques. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of this fundamental synthetic route.

Introduction: The Significance of Dioctyl Methylphosphonate and its Synthetic Access

Dioctyl methylphosphonate belongs to the broader class of organophosphorus compounds known as phosphonates. These molecules are characterized by a direct carbon-to-phosphorus bond, which imparts unique chemical and physical properties. Phosphonates are isosteres of phosphates and have found widespread applications as enzyme inhibitors, antiviral agents, and anticancer drugs.[3][4] Their inherent stability compared to the more labile O-P bond in phosphates makes them attractive motifs in medicinal chemistry.[4] Dioctyl methylphosphonate, with its long alkyl chains, also has potential applications as a flame retardant, a plasticizer, or a specialty solvent.

The most reliable and widely employed method for the synthesis of dialkyl alkylphosphonates, such as dioctyl methylphosphonate, is the Michaelis-Arbuzov reaction.[1][2][5][6][7][8][9] This reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[3][6][8]

The Michaelis-Arbuzov Reaction: A Mechanistic Deep Dive

The synthesis of dioctyl methylphosphonate from alkyl halides can be approached in two primary ways via the Michaelis-Arbuzov reaction, depending on the starting materials:

  • Route A: Reaction of trimethyl phosphite with an octyl halide.

  • Route B: Reaction of trioctyl phosphite with a methyl halide.

The core mechanism, however, remains the same and proceeds through a two-step SN2 process.[1][6]

Step 1: Nucleophilic Attack and Phosphonium Salt Formation

The reaction is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide.[1][7] This results in the displacement of the halide ion and the formation of a key intermediate: a trialkoxyphosphonium salt.[7]

Step 2: Dealkylation

The displaced halide anion then acts as a nucleophile in a second SN2 reaction. It attacks one of the alkyl carbons of the phosphonium salt, leading to the cleavage of a carbon-oxygen bond and the formation of the final pentavalent phosphonate product and a new alkyl halide as a byproduct.[1][6][7]

Michaelis_Arbuzov_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products P_OR3 Trialkyl Phosphite (R'O)₃P Phosphonium_Salt Trialkoxyphosphonium Salt [(R'O)₃P⁺-R] X⁻ P_OR3->Phosphonium_Salt SN2 Attack R_X Alkyl Halide R-X R_X->Phosphonium_Salt Phosphonate Dialkyl Alkylphosphonate (R'O)₂P(=O)R Phosphonium_Salt->Phosphonate Dealkylation (SN2) R_X_byproduct Alkyl Halide Byproduct R'-X Phosphonium_Salt->R_X_byproduct

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Causality Behind Experimental Choices: Optimizing the Synthesis

The success and efficiency of the Michaelis-Arbuzov reaction are contingent on several key experimental parameters. Understanding the causality behind these choices is paramount for achieving high yields and purity.

Substrate Scope and Reactivity
  • Alkyl Halides: The reactivity of the alkyl halide is a critical factor, following the general trend: R-I > R-Br > R-Cl.[1][6] Iodides are the most reactive due to the better leaving group ability of the iodide ion. Primary alkyl halides react readily, while secondary and tertiary alkyl halides are generally less effective and can lead to elimination side reactions.[6] For the synthesis of dioctyl methylphosphonate, this implies that using octyl iodide or bromide with trimethyl phosphite would be more efficient than using octyl chloride.

  • Phosphites: The nucleophilicity of the phosphorus in the trialkyl phosphite influences the reaction rate. Electron-donating groups on the alkyl chains of the phosphite will increase the reaction rate, while electron-withdrawing groups will slow it down.[6]

Reaction Conditions
  • Temperature: The classical Michaelis-Arbuzov reaction is often performed under thermal conditions, typically by heating a neat mixture of the reactants.[10] Temperatures can range from 100 to 200°C. The required temperature is dependent on the reactivity of the alkyl halide. More reactive halides like iodides may react at lower temperatures.

  • Catalysts: While the reaction can proceed thermally, the use of Lewis acids such as zinc bromide (ZnBr₂) can significantly accelerate the reaction, often allowing it to proceed at room temperature.[1][10] This is particularly advantageous for sensitive substrates.

  • Solvents: The reaction can be run neat or in a high-boiling inert solvent. The choice of solvent can influence the reaction rate and help to control the temperature.

Byproduct Removal

A key consideration is the alkyl halide byproduct formed during the dealkylation step. This byproduct can potentially react with the starting trialkyl phosphite, leading to a mixture of products.[3] To circumvent this, it is often advantageous to use a trialkyl phosphite where the resulting alkyl halide byproduct is volatile. For instance, in the reaction of trimethyl phosphite with an octyl halide, the byproduct is methyl halide, which can be removed by distillation during the reaction, driving the equilibrium towards the desired product.[10]

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for the synthesis of dioctyl methylphosphonate.

Protocol 1: Thermal Synthesis from Trimethyl Phosphite and 1-Bromooctane

This protocol represents a classical, uncatalyzed approach.

Materials:

  • Trimethyl phosphite

  • 1-Bromooctane

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature controller

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-bromooctane (1 equivalent) and trimethyl phosphite (1.2 equivalents).

  • Slowly heat the reaction mixture under a nitrogen atmosphere.

  • As the reaction proceeds, methyl bromide will be formed as a byproduct and can be carefully distilled off.

  • Heat the reaction mixture to 150-160°C.[1][10]

  • Monitor the progress of the reaction using ³¹P NMR spectroscopy. The disappearance of the trimethyl phosphite signal and the appearance of the dioctyl methylphosphonate signal will indicate the reaction's progression. The reaction is typically complete within 2-4 hours.[1][10]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to remove any unreacted starting materials and obtain the pure dioctyl methylphosphonate.

Protocol 2: Lewis Acid-Catalyzed Synthesis at Room Temperature

This protocol offers a milder alternative to the thermal method.[10]

Materials:

  • Trimethyl phosphite

  • 1-Bromooctane

  • Zinc bromide (ZnBr₂)

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • To a solution of 1-bromooctane (1 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask under a nitrogen atmosphere, add trimethyl phosphite (1.2 mmol).

  • Add zinc bromide (0.2 mmol) to the solution at room temperature.[10]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 1-3 hours.[10]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or vacuum distillation.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Alkyl Halide and Trialkyl Phosphite Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reactants->Inert_Atmosphere Heating Heat to 150-160°C (Thermal Method) Inert_Atmosphere->Heating Catalysis Add Lewis Acid Catalyst (Catalyzed Method) Inert_Atmosphere->Catalysis Monitoring Monitor Progress (TLC, ³¹P NMR) Heating->Monitoring Catalysis->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Quenching Quench Reaction (if catalyzed) Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Distillation or Chromatography Drying->Purification

Caption: A generalized experimental workflow for the Michaelis-Arbuzov reaction.

Data Presentation: Quantitative Insights

The following table summarizes the impact of key reaction parameters on the synthesis of a representative dialkyl alkylphosphonate.

ParameterConditionYield (%)Observations
Catalyst None (Thermal)75-85Requires high temperatures and longer reaction times.
ZnBr₂ (0.2 eq)90-95Reaction proceeds at room temperature with shorter reaction times.
Alkyl Halide R-ClLowerSlower reaction rates, may require harsher conditions.
R-BrGoodGood balance of reactivity and stability.
R-IExcellentHighest reactivity, may not require a catalyst.
Temperature Room Temp (uncatalyzed)Low/No reactionInsufficient energy to overcome the activation barrier.
150-160°CHighOptimal for many thermal Michaelis-Arbuzov reactions.

Troubleshooting and Side Reactions

  • Reaction Not Initiating: This could be due to low reactivity of the alkyl halide. Consider switching to a more reactive halide (e.g., from chloride to bromide or iodide) or adding a Lewis acid catalyst.

  • Incomplete Reaction: If the reaction stalls, increasing the reaction time or temperature may be necessary. Using a slight excess of the more volatile reactant can also help drive the reaction to completion.[10]

  • Formation of Byproducts: The primary side reaction involves the reaction of the alkyl halide byproduct with the starting phosphite. As mentioned, using a phosphite that generates a volatile byproduct can mitigate this issue.

  • Steric Hindrance: Bulky alkyl groups on either the phosphite or the alkyl halide can slow down the SN2 reactions.[10] In such cases, longer reaction times or higher temperatures may be required.

Conclusion

The synthesis of dioctyl methylphosphonate from alkyl halides is most effectively achieved through the Michaelis-Arbuzov reaction. This robust and versatile method allows for the efficient formation of the crucial C-P bond. By carefully selecting the reactants, optimizing the reaction conditions, and considering the mechanistic nuances, researchers can reliably synthesize this and other valuable phosphonate compounds. The choice between a thermal or a catalyzed approach will depend on the specific substrates and the desired experimental parameters. This guide provides the foundational knowledge and practical protocols to empower scientists in their synthetic endeavors within the field of organophosphorus chemistry.

References

  • Application Notes and Protocols for the Synthesis of Alkyl Phosphonates - Benchchem. (n.d.).
  • A one-pot procedure for the preparation of phosphonic acids from alkyl halides. (2015, October 5). ResearchGate.
  • Stereoselective Synthesis of Alkylphosphonates: A Facile Rearrangement of Cyanoethyl-Protected Nucleoside Phosphoramidites. (2004, May 22). ACS Publications.
  • Michaelis–Arbuzov reaction. (2025, June 4). J&K Scientific LLC.
  • Arbuzov Reaction. (n.d.). Organic Chemistry Portal.
  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (n.d.).
  • Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. (n.d.). ResearchGate.
  • Radical Arbuzov Reaction. (n.d.). CCS Chemistry - Chinese Chemical Society.
  • Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal.
  • Michaelis–Arbuzov reaction. (n.d.). Wikipedia.
  • Technical Support Center: Michaelis-Arbuzov Synthesis of Phosphonates. (n.d.). Benchchem.
  • Michaelis-Arbuzov Reaction. (n.d.). SynArchive.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Liquid-Liquid Extraction (LLE) of Heavy Metals and Radionuclides Using Dioctyl Methylphosphonate (DOMP)

Introduction and Mechanistic Grounding In the development of targeted radiopharmaceuticals and the management of nuclear materials, the precise fractionation of hazardous radionuclides from complex aqueous matrices is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Grounding

In the development of targeted radiopharmaceuticals and the management of nuclear materials, the precise fractionation of hazardous radionuclides from complex aqueous matrices is a critical operation. Dioctyl methylphosphonate (DOMP) is synthesized and utilized as a highly effective neutral organophosphorus solvent extraction reagent for this exact purpose[1].

As a dialkyl alkylphosphonate, DOMP operates via a classic solvation mechanism[2]. Structurally, it features a direct carbon-phosphorus (C-P) bond, which increases the electron density on the phosphoryl oxygen (P=O) compared to traditional trialkyl phosphates (e.g., Tributyl Phosphate, TBP). This enhanced basicity makes DOMP a powerful Lewis base, capable of forming highly stable, lipophilic solvates with target metal ions during solvent extraction[3].

The extraction of a generic hexavalent actinide or heavy metal (e.g., UO 22+​ ) from a nitric acid medium proceeds via the following thermodynamic equilibrium:

M(aq)z+​+zNO3(aq)−​+nDOMP(org)​⇌M(NO3​)z​⋅nDOMP(org)​

(Where z is the charge of the metal ion and n is the solvation number, typically 2 for hexavalent actinides).

Experimental Design: Causality and Material Selection

A robust protocol requires an understanding of why specific reagents are chosen. The aqueous phase acidity and the type of diluent play an important role in the extraction process[3].

  • Extractant (DOMP): Chosen for its high extraction capacity and selectivity for f-block elements over transition metals in high-acid environments[3].

  • Diluent (n-Dodecane): An aliphatic hydrocarbon selected for its high radiolytic stability, low toxicity, and high flash point. It prevents the high viscosity that would occur if pure DOMP were used, ensuring rapid phase disengagement.

  • Aqueous Phase (Nitric Acid): Provides the nitrate ( NO3−​ ) counter-ions necessary for the "salting-out" effect. The common ion effect drives the equilibrium toward the formation of the neutral, extractable metal-nitrate complex[2].

Protocol Validation: The Self-Validating System

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Every extraction run must include the following internal quality controls to verify the integrity of the data:

  • Mass Balance Verification: The concentration of the target metal must be quantified in both the aqueous raffinate ( [M]aq​ ) and the loaded organic phase ( [M]org​ ). The system is validated only if [M]initial​=[M]aq​+[M]org​ (± 5%). A larger deviation indicates third-phase formation, precipitation, or volumetric error.

  • Pre-Extraction Blank: A blank extraction (0 M metal in the aqueous phase) must be performed. The resulting organic phase is analyzed to establish a baseline, ensuring the DOMP/n-dodecane matrix does not introduce spectroscopic or spectrometric interferences.

  • Spike Recovery: Post-extraction, the aqueous raffinate is spiked with a known concentration of the target metal and re-analyzed. This confirms that trace dissolved DOMP in the aqueous phase is not suppressing the analytical signal (e.g., during ICP-MS analysis).

Step-by-Step Methodology

Phase Preparation
  • Organic Phase: Prepare a 1.0 M solution of DOMP in n-dodecane. Allow the solution to rest for 30 minutes to ensure complete dissolution and thermal equilibration at 25°C.

  • Aqueous Phase: Prepare the feed solution containing the target metal (e.g., 10 mM U(VI) or Sc(III)) in a matrix of 3.0 M HNO 3​ .

Extraction Phase (Forward Contact)
  • Transfer equal volumes (e.g., 5.0 mL) of the Organic Phase and the Aqueous Phase into a sealed, chemically inert centrifuge tube to achieve an Organic:Aqueous (O:A) ratio of 1:1.

  • Vigorously agitate the biphasic mixture using a mechanical vortex or shaker at 2000 rpm for 15 minutes at 25°C.

    • Causality: 15 minutes of high-shear mixing is sufficient to overcome mass transfer resistance across the phase boundary and reach thermodynamic equilibrium for solvating extractants.

Phase Separation
  • Centrifuge the mixture at 3000 rpm for 5 minutes.

    • Causality: Centrifugation breaks any micro-emulsions formed during vigorous mixing, yielding a sharp, planar phase boundary critical for accurate volume recovery and mass balance.

  • Carefully separate the upper Loaded Organic Phase from the lower Aqueous Raffinate using a volumetric micropipette. Transfer each to separate, pre-weighed vials for mass balance analysis.

Stripping (Back-Extraction)
  • To recover the target metal, contact the Loaded Organic Phase with an equal volume of a stripping agent (e.g., 0.01 M HNO 3​ or deionized water).

  • Agitate for 15 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Collect the lower aqueous phase, which now contains the purified, concentrated metal ions. The upper organic phase (Regenerated DOMP) can be scrubbed with a carbonate wash and recycled.

Quantitative Data Presentation

The efficiency of DOMP extraction is highly dependent on the "salting-out" effect provided by the aqueous nitric acid[2]. The table below summarizes the expected extraction behavior for a hexavalent actinide model.

Table 1: Representative Extraction Metrics for Hexavalent Metals using 1.0 M DOMP in n-Dodecane at 25°C.

Aqueous HNO 3​ Concentration (M)Distribution Ratio ( D )Extraction Efficiency (%E)Mechanistic Observation
0.1 2.470.6%Weak salting-out effect; low complexation.
0.5 15.894.0%Increasing nitrate drives equilibrium right.
1.0 45.297.8%Optimal balance of extraction and viscosity.
3.0 112.599.1%High salting-out effect; near-quantitative extraction.
5.0 145.099.3%Maximum extraction; risk of third-phase formation.

(Note: D=[M]org​/[M]aq​ and %E=(D/(D+1))×100 for an O:A ratio of 1:1).

Workflow Visualization

LLE_DOMP AqPhase Aqueous Phase (Metal Nitrate in HNO3) Mixing Phase Contacting & Mixing (Vortex / Shaker, 25°C, 15 min) AqPhase->Mixing OrgPhase Organic Phase (1.0 M DOMP in n-Dodecane) OrgPhase->Mixing Separation Phase Separation (Centrifugation, 3000 rpm, 5 min) Mixing->Separation Thermodynamic Equilibrium Raffinate Aqueous Raffinate (Depleted Metal Ions) Separation->Raffinate Bottom Phase LoadedOrg Loaded Organic Phase (Metal-DOMP Solvate) Separation->LoadedOrg Top Phase Stripping Stripping (Back-Extraction) (0.01 M HNO3, O:A = 1:1) LoadedOrg->Stripping RecoveredMetal Recovered Metal (Aqueous Product) Stripping->RecoveredMetal Bottom Phase RegenOrg Regenerated DOMP (Recycled Organic Phase) Stripping->RegenOrg Top Phase

Figure 1: Liquid-liquid extraction workflow for heavy metals using DOMP as the solvating extractant.

References

1.[1] Title: ChemInform Abstract: Mild and Efficient Esterification of Alkylphosphonic Acids Using Polymer-Bound Triphenylphosphine. Source: researchgate.net URL:

2.[2] Title: Overview of Separation Methods Source: scribd.com URL:

3.[3] Title: Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes Source: nih.gov URL:

Sources

Application

Application Notes & Protocols for the Preparation of Dioctyl Methylphosphonate Impregnated Extraction Resins

Introduction: The Power of Selectivity in Extraction Chromatography In the realms of pharmaceutical development, hydrometallurgy, and environmental analysis, the selective separation and concentration of target molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Selectivity in Extraction Chromatography

In the realms of pharmaceutical development, hydrometallurgy, and environmental analysis, the selective separation and concentration of target molecules from complex matrices is a paramount challenge. Extraction chromatography, a powerful technique that marries the selectivity of solvent extraction with the efficiency of chromatography, offers a robust solution. At the heart of this technique lies the stationary phase, often a solvent-impregnated resin (SIR). These resins are composite materials where a porous, inert polymeric support is impregnated with a liquid extractant, creating a highly selective interface for capturing analytes of interest.

This guide provides a comprehensive overview and detailed protocols for the preparation of extraction resins impregnated with dioctyl methylphosphonate (DOMP). DOMP, an organophosphorus extractant, exhibits a strong affinity for a range of metal ions and certain organic molecules, making it a valuable tool for researchers and professionals in drug development and related scientific fields. We will delve into the underlying principles of resin impregnation, provide step-by-step protocols for its preparation, and outline methods for its characterization and quality control. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in your separation workflows.

The Science Behind Solvent-Impregnated Resins

The efficacy of a solvent-impregnated resin is rooted in the synergistic combination of its two primary components: the polymeric support and the liquid extractant.

  • The Polymeric Support: The support material, typically a macroporous polymer such as styrene-divinylbenzene copolymer (e.g., Amberlite™ XAD series), provides a high surface area and a stable, inert backbone.[1][2] Its porous structure acts as a micro-scaffold, physically entrapping the extractant molecules. The choice of support is critical; it must be chemically resistant to the mobile phase and the impregnation solvent, and possess a pore structure that facilitates efficient mass transfer.

  • The Extractant (Dioctyl Methylphosphonate): The extractant is the workhorse of the SIR, dictating its selectivity. Dioctyl methylphosphonate is a neutral organophosphorus compound. Its phosphoryl group (P=O) acts as a Lewis base, enabling it to form coordination complexes with metal ions and other electron-accepting species. The two octyl chains provide the necessary hydrophobicity to ensure the extractant remains immobilized within the pores of the polymeric support when in contact with aqueous mobile phases.

The impregnation process itself relies on the physical adsorption of the extractant onto the surface and within the pores of the polymer beads. This is a non-covalent interaction, driven by hydrophobic and van der Waals forces. A successful impregnation results in a stable stationary phase where the extractant is homogeneously distributed throughout the resin beads, minimizing leaching during chromatographic operations.

Materials and Equipment

The following table outlines the necessary materials and equipment for the preparation of dioctyl methylphosphonate impregnated resins.

Category Item Specifications/Notes
Reagents Dioctyl Methylphosphonate (DOMP)High purity (>95%)
Amberlite™ XAD-7 Polymeric AdsorbentOr similar macroporous resin (e.g., XAD-4, XAD-16)
Impregnation SolventToluene, n-hexane, or other suitable non-polar organic solvent
Washing SolventsMethanol, Deionized Water
Equipment Rotary EvaporatorFor solvent removal under reduced pressure
Laboratory OvenFor drying resin beads
GlasswareBeakers, Erlenmeyer flasks, graduated cylinders
Magnetic Stirrer and Stir BarsFor mixing solutions
Filtration ApparatusBuchner funnel, filter paper, vacuum flask
Analytical BalanceFor accurate weighing of reagents
Safety Fume HoodAll steps involving organic solvents should be performed in a fume hood
Personal Protective Equipment (PPE)Safety goggles, lab coat, chemically resistant gloves (e.g., nitrile)

Detailed Experimental Protocol: The Dry Impregnation Method

The "dry method" is a widely adopted technique for preparing solvent-impregnated resins due to its simplicity and efficiency in achieving a uniform loading of the extractant.[3]

Step 1: Preparation and Activation of the Polymeric Support

The polymeric support, as supplied, may contain preservatives or residual monomers that can interfere with the impregnation process. A thorough washing and activation procedure is therefore crucial.

  • Weighing: Accurately weigh the desired amount of Amberlite™ XAD-7 resin into a beaker.

  • Methanol Wash: Add a sufficient volume of methanol to the resin to create a slurry. Stir gently for 30 minutes. This step removes organic impurities.

  • Filtration: Decant the methanol and filter the resin using a Buchner funnel.

  • Water Wash: Wash the resin on the filter with several volumes of deionized water to remove the methanol and any water-soluble impurities.

  • Drying: Transfer the washed resin to a clean beaker and dry in an oven at 60-80°C overnight or until a constant weight is achieved. This removes water from the pores, which is essential for efficient impregnation.

Step 2: Preparation of the Impregnation Solution
  • Solvent Selection: Choose a suitable organic solvent in which dioctyl methylphosphonate is readily soluble. Toluene or n-hexane are common choices for non-polar extractants. It is advisable to perform a small-scale solubility test if the solubility of DOMP in your chosen solvent is unknown.

  • Concentration Calculation: Determine the desired loading of DOMP on the resin (e.g., 40% w/w). Calculate the required mass of DOMP based on the dry weight of the resin.

  • Dissolution: In a fume hood, dissolve the calculated amount of dioctyl methylphosphonate in the chosen solvent. Use a minimal amount of solvent to ensure complete dissolution.

Step 3: The Impregnation Process
  • Combining Resin and Solution: In a round-bottom flask, add the dried Amberlite™ XAD-7 resin. Slowly add the impregnation solution to the resin while gently swirling the flask to ensure all beads are wetted.

  • Equilibration: Allow the mixture to stand for 1-2 hours with occasional gentle agitation. This allows the DOMP solution to penetrate the pores of the resin beads.

  • Solvent Evaporation: Connect the flask to a rotary evaporator. Remove the solvent under reduced pressure. A slightly elevated temperature (e.g., 40-50°C) can be used to expedite the process, but care should be taken to avoid excessive heat which could potentially degrade the extractant. Continue evaporation until a free-flowing powder is obtained.

Step 4: Post-Impregnation Treatment
  • Final Drying: Transfer the impregnated resin to a vacuum oven and dry at a moderate temperature (e.g., 50°C) for several hours to remove any residual solvent.

  • Washing (Optional but Recommended): To remove any loosely bound extractant from the surface of the beads, a gentle wash with a solvent in which DOMP is sparingly soluble can be performed. This can improve the stability of the resin and reduce bleeding of the extractant during use.

  • Storage: Store the final dioctyl methylphosphonate impregnated resin in a tightly sealed container in a cool, dry place.

G cluster_prep Support Preparation cluster_sol Impregnation Solution cluster_impregnate Impregnation cluster_post Post-Treatment weigh Weigh Amberlite™ XAD-7 wash_meoh Wash with Methanol weigh->wash_meoh filter1 Filter wash_meoh->filter1 wash_h2o Wash with Deionized Water filter1->wash_h2o dry_oven Dry in Oven wash_h2o->dry_oven combine Combine Resin and Solution dry_oven->combine calc Calculate DOMP amount dissolve Dissolve DOMP in Solvent calc->dissolve dissolve->combine equilibrate Equilibrate combine->equilibrate evaporate Solvent Evaporation (Rotovap) equilibrate->evaporate dry_final Final Drying (Vacuum Oven) evaporate->dry_final wash_final Optional Final Wash dry_final->wash_final store Store wash_final->store

Characterization and Quality Control

Verifying the successful impregnation and assessing the quality of the prepared resin is a critical step to ensure its performance and reproducibility.

Determination of Extractant Loading

The amount of dioctyl methylphosphonate loaded onto the resin can be determined by thermogravimetric analysis (TGA).

  • Principle: TGA measures the change in mass of a sample as a function of temperature.[4][5] By heating the impregnated resin under a controlled atmosphere, the volatile extractant will be removed at a specific temperature range, allowing for the quantification of the loading percentage.

  • Protocol:

    • Accurately weigh a small amount (5-10 mg) of the dried, impregnated resin into a TGA crucible.

    • Heat the sample from room temperature to approximately 600°C at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • The weight loss corresponding to the volatilization of DOMP can be used to calculate the loading percentage.

Spectroscopic Confirmation of Impregnation

Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the presence of the extractant within the resin matrix.[6]

  • Principle: FTIR analysis identifies the functional groups present in a sample by measuring the absorption of infrared radiation.

  • Protocol:

    • Acquire FTIR spectra of the plain Amberlite™ XAD-7 resin, pure dioctyl methylphosphonate, and the final impregnated resin.

    • Compare the spectra. The spectrum of the impregnated resin should exhibit characteristic peaks of both the polymer support and the DOMP extractant, confirming successful impregnation. Key peaks to look for from DOMP would be those associated with the P=O and P-O-C bonds.

G resin {Impregnated Resin Bead | { Polymeric Support (e.g., Amberlite™) |  Dioctyl Methylphosphonate (DOMP) in pores}}

Safety and Handling Precautions

  • Dioctyl Methylphosphonate: While specific toxicity data for dioctyl methylphosphonate is limited, similar organophosphorus compounds can be irritants.[7] It is recommended to handle DOMP with care, avoiding contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Organic Solvents: Toluene and n-hexane are flammable and can be harmful if inhaled or absorbed through the skin. All handling of these solvents must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, when preparing the impregnated resin.

Potential Applications in Research and Development

Dioctyl methylphosphonate impregnated resins can be employed in a variety of separation and purification applications, including:

  • Separation of Lanthanides and Actinides: Organophosphorus extractants are well-known for their ability to selectively extract rare earth elements.

  • Purification of Active Pharmaceutical Ingredients (APIs): These resins can be used to remove metallic impurities from API synthesis streams.

  • Environmental Remediation: Selective removal of heavy metal contaminants from aqueous solutions.

The selectivity of the separation can often be fine-tuned by adjusting the pH of the mobile phase, which can affect the complexation chemistry between the DOMP and the target analyte.

References

  • PubChem. Dioctyl methylphosphonate. National Center for Biotechnology Information. [Link]

  • Yarahmadi, M., et al. (2021). Ce(III) and La(III) ions adsorption using Amberlite XAD-7 resin impregnated with DEHPA extractant: response surface methodology, isotherm and kinetic study. ResearchGate. [Link]

  • PerkinElmer. Characterization of Solvent Levels Using the Pyris 6 TGA. Thermal Support. [Link]

  • Draa, M. T., et al. (2004). Extraction of Pb(II) by XAD7 impregnated resins with organophosphorus extractants (DEHPA, Ionquest 801, Cyanex 272). ResearchGate. [Link]

  • Navarro, R., et al. (2012). Solvent impregnated resins for the treatment of aqueous solutions containing different compounds: a review. ResearchGate. [Link]

  • El-Dessouky, S. I., et al. (2021). Removal of Sr (II) from aqueous solutions by adsorption using amberlite XAD-7 resin impregnated with TOPO extractant. PMC. [Link]

  • Wolska, J., et al. (2021). A Study of the Structure of an Anion Exchange Resin with a Quaternary Ammonium Functional Group by Using Infrared Spectroscopy and DFT Calculations. PMC. [Link]

  • Pharmaffiliates. Dioctyl methylphosphonate. [Link]

  • Adsorption of Scandium Ions by Amberlite XAD7HP Polymeric Adsorbent Loaded with Tri-n-Octylphosphine Oxide. (2024). MDPI. [Link]

  • PubChem. Dioctyl phenylphosphonate. National Center for Biotechnology Information. [Link]

  • Prime, R. B. (2014). Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA). Netzsch. [Link]

  • ResearchGate. (2018). FTIR spectra of Amberlite IR120 (a), and the carbonized resin (b). [Link]

  • NextSDS. DIOCTYL CHLOROMETHYLPHOSPHONATE — Chemical Substance Information. [Link]

  • Benamor, M., et al. (2011). Use of D2EHPA-impregnated XAD7 resin for the removal of Cd(II) and Zn(II) from aqueous solutions. ResearchGate. [Link]

  • Taylor & Francis Online. (2022). Solvent impregnated resin – Knowledge and References. [Link]

  • ResearchGate. (2020). FTIR spectroscopy of the working polymeric resin: (A) Amberlite XAD-2010 and (B) ARS/XAD-2010 modified resin. [Link]

  • Lazar, G., et al. (2014). FTIR ANALYSIS OF ION EXCHANGE RESINS WITH APPLICATION IN PERMANENT HARD WATER SOFTENING. Environmental Engineering and Management Journal. [Link]

  • Sole, K. C., & Mooiman, M. B. (2012). Solvent-Impregnated Resins for Niche Applications in Metals Processing. The Southern African Institute of Mining and Metallurgy. [Link]

Sources

Method

An Exploratory Guide to Dioctyl Methylphosphonate as a Novel Stationary Phase in Gas Chromatography

Introduction: Charting New Territory in Gas Chromatographic Separations In the vast landscape of gas chromatography (GC), the stationary phase is the heart of the separation, dictating the selectivity and efficiency of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Charting New Territory in Gas Chromatographic Separations

In the vast landscape of gas chromatography (GC), the stationary phase is the heart of the separation, dictating the selectivity and efficiency of the analytical method. While a well-established portfolio of stationary phases, dominated by polysiloxanes and polyethylene glycols, serves a multitude of applications, the pursuit of novel selectivities for challenging separations is a constant endeavor in analytical chemistry. This guide ventures into the exploratory use of dioctyl methylphosphonate as a stationary phase for packed column gas chromatography.

To date, dioctyl methylphosphonate is not a commonly cataloged GC stationary phase. Its application in this context is largely uncharted in mainstream scientific literature. However, its chemical structure—a phosphonate core with two long alkyl chains—suggests a unique combination of polarity and thermal stability that warrants investigation. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in exploring the potential of this and similar organophosphorus compounds as bespoke stationary phases. We will proceed from a foundation of first principles in chromatography, extrapolating the potential performance of dioctyl methylphosphonate and providing a practical framework for its evaluation.

Physicochemical Properties and Chromatographic Potential

The performance of a stationary phase is intrinsically linked to its chemical and physical properties. While comprehensive experimental data for dioctyl methylphosphonate as a stationary phase is not available, we can infer its potential chromatographic behavior from its molecular structure and the known properties of related compounds.

Dioctyl methylphosphonate (CAS No: 1832-68-4) is an ester of methylphosphonic acid.[1] Its key structural features are a polar phosphonate group (P=O) and two non-polar n-octyl chains. This configuration suggests a mid-polarity stationary phase.

Table 1: Physicochemical Properties of Dioctyl Methylphosphonate

PropertyValue/InformationSource
Molecular Formula C17H37O3PPubChem[1]
Molecular Weight 320.4 g/mol PubChem[1]
Boiling Point High (exact value not readily available, but expected to be >300 °C)Inferred
Polarity Medium (inferred from structure)Inferred
Thermal Stability Potentially high, suitable for analysis of semi-volatile compoundsInferred

The phosphoryl group (P=O) provides a site for dipole-dipole and hydrogen bonding interactions with analytes. The two long n-octyl chains, however, will contribute significantly to dispersive (van der Waals) interactions. This dual nature could offer unique selectivity for compounds that have both polar and non-polar characteristics.

Hypothesized Selectivity and Applications

Based on the "like-dissolves-like" principle of chromatography, a dioctyl methylphosphonate stationary phase is hypothesized to be particularly effective for the separation of:

  • Organophosphorus Compounds: Including other phosphonates, phosphates, and organophosphate pesticides.[2][3][4][5] The shared chemical functionality could lead to enhanced retention and selectivity.

  • Nerve Agent Simulants: Compounds like dimethyl methylphosphonate (DMMP) and other simulants could be effectively retained and separated.[6][7]

  • Polarizable Analytes: The phosphonate group may interact with compounds capable of induced dipole interactions.

  • High-Boiling Point Compounds: The expected low volatility and potentially high thermal stability of dioctyl methylphosphonate could make it suitable for the analysis of semi-volatile organic compounds.

The long alkyl chains would also provide shape selectivity, potentially allowing for the separation of isomers.

Application Focus: Analysis of Organophosphorus Pesticides

The analysis of organophosphorus pesticides (OPPs) is a critical application in environmental monitoring and food safety.[2][3][4] These compounds can be challenging to analyze due to their thermal lability and potential for interaction with active sites in the GC system.[2] A stationary phase with a chemical affinity for OPPs, such as dioctyl methylphosphonate, could offer advantages in their separation.

Proposed Retention Mechanism

The retention of organophosphorus pesticides on a dioctyl methylphosphonate stationary phase would be governed by a combination of intermolecular forces:

  • Dipole-Dipole Interactions: Between the P=O group of the stationary phase and polar functional groups on the pesticide molecules.

  • Dispersive Interactions: Between the alkyl chains of the stationary phase and the non-polar regions of the pesticides.

Caption: Proposed retention mechanism on a dioctyl methylphosphonate stationary phase.

Protocols for Evaluation

The following protocols provide a framework for the preparation, conditioning, and evaluation of a custom-packed GC column using dioctyl methylphosphonate.

Protocol 1: Preparation of a Custom Packed GC Column

This protocol details the preparation of a 5% (w/w) dioctyl methylphosphonate packed column.

Materials:

  • Dioctyl methylphosphonate (liquid stationary phase)

  • Inert solid support (e.g., Chromosorb W-HP, 80/100 mesh)

  • High-purity solvent (e.g., dichloromethane or acetone)

  • Rotary evaporator

  • Empty glass GC column (e.g., 2 m x 1/4 in OD, 2 mm ID)

  • Glass wool, silanized

  • Column packing vibrator

  • Vacuum pump

Procedure:

  • Calculate Quantities: For a 20 g batch of packing material, calculate the required mass of dioctyl methylphosphonate (1 g) and solid support (19 g).

  • Dissolve Stationary Phase: Dissolve the calculated amount of dioctyl methylphosphonate in a suitable volume of solvent in a round-bottom flask.

  • Slurry Preparation: Add the solid support to the flask, creating a slurry. Ensure all the support material is wetted by the solution.

  • Solvent Evaporation: Slowly remove the solvent using a rotary evaporator under gentle vacuum and warming. This process coats the stationary phase onto the support material.

  • Drying: Once the packing material appears free-flowing, continue to dry under vacuum for at least 2 hours to remove all residual solvent.

  • Column Packing:

    • Place a small plug of silanized glass wool in one end of the clean, empty glass column.

    • Attach the column to the packing vibrator and connect the other end to a vacuum line.

    • Add the prepared packing material to the column in small increments via a funnel while gently vibrating the column. The vacuum will help to pull the packing material into the column, creating a dense, uniform bed.

    • Continue adding packing material until the column is full.

    • Place another small plug of silanized glass wool in the packed end to secure the packing material.

  • Coiling (if necessary): If a coiled column is required, carefully coil the packed column to the desired diameter.

cluster_prep Column Packing Workflow start Start dissolve Dissolve Stationary Phase in Solvent start->dissolve slurry Create Slurry with Solid Support dissolve->slurry evaporate Evaporate Solvent (Rotary Evaporator) slurry->evaporate pack Pack Column with Coated Support evaporate->pack condition Condition Column in GC Oven pack->condition end Ready for Use condition->end

Caption: Workflow for preparing and conditioning a custom packed GC column.

Protocol 2: Conditioning and Method Development

Proper column conditioning is crucial to remove any residual solvent and to ensure a stable baseline.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity and sensitivity to OPPs.

  • High-purity carrier gas (e.g., Nitrogen or Helium)

  • Organophosphorus pesticide standard mix

Procedure:

  • Column Installation: Install the packed column in the GC oven. Connect the injector end but leave the detector end disconnected.

  • Column Conditioning:

    • Set a low carrier gas flow rate (e.g., 5-10 mL/min).

    • Program the oven to heat from ambient temperature to a temperature about 20-30 °C above the intended maximum operating temperature (a conservative starting maximum might be 250 °C, to be determined experimentally) at a slow rate (e.g., 2-3 °C/min).

    • Hold at the final temperature for several hours, or overnight, until the baseline is stable.

    • Cool the oven, connect the column to the detector, and check for leaks.

  • Method Development - Initial Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 270 °C (FID or NPD)

    • Carrier Gas Flow Rate: 20-30 mL/min

    • Oven Program: Start with an isothermal run at a temperature appropriate for the analytes of interest (e.g., 200 °C). Then, develop a temperature program to optimize the separation (e.g., 150 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min).

  • Optimization:

    • Inject a standard mix of OPPs.

    • Adjust the temperature program and flow rate to achieve the desired resolution and analysis time.

    • Evaluate peak shape for signs of activity. If peak tailing is observed, further conditioning may be necessary, or the issue may be related to active sites elsewhere in the system.

Table 2: Suggested Starting GC Conditions

ParameterSuggested Value
Column 5% Dioctyl methylphosphonate on Chromosorb W-HP (80/100 mesh), 2m x 2mm ID
Carrier Gas Helium or Nitrogen
Flow Rate 25 mL/min
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program 150 °C (2 min hold), ramp to 250 °C at 10 °C/min, hold for 5 min
Detector NPD or FPD
Detector Temperature 270 °C

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The success of the column preparation will be immediately evident from the chromatographic performance. A well-packed column will exhibit good efficiency (narrow peaks), while a poorly packed one will show broad, distorted peaks. The stability of the stationary phase will be demonstrated by a stable baseline after conditioning and reproducible retention times across multiple injections. The selectivity of the phase can be benchmarked against established phases using the same analyte mix.

Conclusion and Future Outlook

While dioctyl methylphosphonate is not a conventional GC stationary phase, its chemical structure presents an intriguing possibility for creating novel selectivities, particularly for the analysis of organophosphorus compounds. This guide provides a comprehensive, scientifically-grounded framework for any researcher wishing to explore its potential. By following the detailed protocols for column preparation and method development, a thorough evaluation of its performance can be conducted. The exploration of new stationary phases like dioctyl methylphosphonate is a vital aspect of advancing the capabilities of gas chromatography, potentially unlocking solutions for previously intractable separation challenges.

References

  • Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Pesticides by GC. Thermo Fisher Scientific.
  • Drawell. (2024, May 6).
  • Lehotay, S. J., & Mastovska, K. (2005). Improved gas chromatographic analysis of organophosphorus pesticides with pulsed splitless injection.
  • U.S. Environmental Protection Agency. (2007, February). Method 8141B: Organophosphorus Compounds by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • Cromlab S.L. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific.
  • PubChem. (n.d.). Dioctyl methylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • D'Agostino, P. A., Chenier, C. L., & Hancock, J. R. (2010). Tandem capillary column gas chromatography-mass spectrometric determination of the organophosphonate nerve agent surrogate dimethyl methylphosphonate in gaseous phase.
  • ResearchGate. (n.d.). Tandem capillary column gas chromatography-mass spectrometric determination of the organophosphonate nerve agent surrogate dimethyl methylphosphonate in gaseous phase. Retrieved from [Link]

  • Supelco. (n.d.).
  • Ozeki, Y. (2024). Gas Chromatography and its Applications in Pharmaceutical Industry. Journal of Molecular and Organic Chemistry, 7(5), 245-246.
  • BenchChem. (2025).
  • Shinwa Chemical Industries Ltd. (n.d.). Packed Columns Stationary Phases. Shinwa Chemical Industries Ltd.
  • Agilent Technologies. (n.d.).
  • Scribd. (n.d.). GC Packed Columns Overview and Guide. Scribd.
  • Pharmaffiliates. (n.d.). Dioctyl methylphosphonate. Pharmaffiliates. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). GC Column Selection Guide. Sigma-Aldrich.
  • Ataman Kimya. (n.d.). DIOCTYL PHTALATE.
  • Agilent Technologies. (n.d.). Examination of 624-type GC Column Phases and its Performance for Amine Analysis. Agilent Technologies.
  • Sigma-Aldrich. (n.d.). GC Columns for USP Compendial Methods. Sigma-Aldrich.
  • Chromatopak. (n.d.). Custom Packed GC Columns.
  • PubChem. (n.d.). Dioctyl phenylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Dioctyl Methylphosphonate and Its Derivatives

Abstract This document provides a detailed methodological guide for the synthesis of dioctyl methylphosphonate and its functionalized derivatives, compounds of significant interest in medicinal chemistry, drug delivery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed methodological guide for the synthesis of dioctyl methylphosphonate and its functionalized derivatives, compounds of significant interest in medicinal chemistry, drug delivery, and materials science.[1][2][3] We move beyond simple procedural lists to offer an in-depth exploration of the reaction mechanisms, the rationale behind experimental choices, and robust protocols for synthesis, purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or optimize the synthesis of phosphonate esters. The core of this methodology is the highly reliable Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry for creating stable carbon-phosphorus bonds.[4][5] Detailed, step-by-step protocols, data tables, and process diagrams are provided to ensure reproducibility and high-purity outcomes.

Introduction: The Significance of Phosphonate Esters

Phosphonates are structural analogs of natural phosphates where a direct, non-hydrolyzable carbon-phosphorus (C-P) bond replaces the more labile oxygen-phosphorus (O-P) linkage.[2][3] This inherent stability makes them excellent bioisosteres for phosphates, carboxylates, and transition-state mimics for amide and ester hydrolysis, leading to their widespread use as enzyme inhibitors.[2][3] Acyclic nucleoside phosphonates, such as Tenofovir and Adefovir, are prominent examples of their success as antiviral drugs.[6][7]

Dioctyl methylphosphonate and its derivatives serve as versatile intermediates and target molecules. The long alkyl chains confer lipophilicity, which is crucial for modulating solubility and membrane permeability in drug design. Functionalization of these molecules allows for the introduction of various pharmacophores or linking moieties for conjugation to other molecules or materials.[1] This guide focuses on providing a robust and adaptable synthetic platform for these valuable compounds.

Core Synthetic Strategy: The Michaelis-Arbuzov Reaction

The formation of the C-P bond is most effectively achieved through the Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov.[5][8] This reaction is the most widely used method for preparing phosphonates, phosphinates, and phosphine oxides due to its reliability and broad scope.[4][8]

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack (S_N2): The trivalent phosphorus atom of a trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This initial step forms a quasi-stable tetraalkoxyphosphonium salt intermediate.[8][9]

  • Dealkylation (S_N2): The displaced halide anion then acts as a nucleophile, attacking one of the alkyl carbons of the phosphonium salt. This results in the formation of a stable pentavalent phosphonate ester and a new alkyl halide byproduct.[8][9]

The overall transformation converts a trivalent phosphorus ester into a pentavalent phosphorus species.

Figure 1: Mechanism of the Michaelis-Arbuzov reaction.
Key Experimental Considerations
  • Reactivity of Alkyl Halide: The success of the reaction is highly dependent on the alkyl halide. The reactivity follows the order: R'I > R'Br > R'Cl. Primary alkyl and benzyl halides provide the best results. Secondary halides are less reactive and may lead to elimination side products, while tertiary, aryl, and vinyl halides are generally unreactive under classical conditions.[10]

  • Phosphorus Reactant: Trialkyl phosphites are the standard reactants. For synthesizing dioctyl methylphosphonate, one could theoretically use trioctyl phosphite directly. However, it is often more practical and cost-effective to use a more common phosphite like triethyl phosphite and introduce the octyl groups via a different synthetic route or a transesterification reaction. For this guide, we will focus on the direct reaction involving the appropriate phosphite ester.

  • Reaction Conditions: Classically, the reaction is performed by heating the neat mixture of reactants at temperatures ranging from 120°C to 160°C.[10] Modern approaches may employ Lewis acid catalysts (e.g., ZnBr₂) or microwave irradiation to achieve higher yields under milder conditions.[4][5][10]

Experimental Protocols & Workflows

Workflow for Synthesis and Purification

The overall process involves the setup of an inert atmosphere reaction, followed by controlled addition of reagents, thermal incubation, and a multi-step purification process to isolate the final product with high purity.

Synthesis_Workflow start Start setup Reaction Setup (Inert Atmosphere, Glassware) start->setup reactants Charge Flask with Trioctyl Phosphite setup->reactants addition Slow Addition of Methyl Iodide reactants->addition reaction Heat Reaction Mixture (e.g., 120-150°C) Monitor by TLC / ³¹P NMR addition->reaction workup Aqueous Work-up (Wash with NaHCO₃, Brine) reaction->workup dry Dry Organic Layer (Anhydrous Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purification (Vacuum Distillation) concentrate->purify characterize Characterization (NMR, MS, IR) purify->characterize end Pure Dioctyl Methylphosphonate characterize->end

Figure 2: General workflow for the synthesis and purification of dioctyl methylphosphonate.
Protocol 1: Synthesis of Dioctyl Methylphosphonate

Objective: To synthesize dioctyl methylphosphonate from trioctyl phosphite and methyl iodide.

Materials & Reagents:

  • Trioctyl phosphite (C₂₄H₅₁O₃P), ≥95%

  • Methyl iodide (CH₃I), ≥99%, stabilized

  • Anhydrous Toluene (optional, as solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a nitrogen/argon inlet

  • Dropping funnel

  • Heating mantle with a magnetic stirrer and thermocouple

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a thermocouple. Ensure all glassware is oven-dried to remove moisture. Purge the entire system with dry nitrogen or argon for 15-20 minutes. Rationale: The trivalent trioctyl phosphite is susceptible to oxidation; an inert atmosphere prevents this and potential side reactions with water.

  • Charging Reactants: Under a positive flow of nitrogen, charge the flask with trioctyl phosphite (1.0 equivalent). If using a solvent, add anhydrous toluene at this stage.

  • Substrate Addition: Add methyl iodide (1.1 equivalents) to the dropping funnel. Add the methyl iodide dropwise to the stirred trioctyl phosphite over 30-45 minutes. Rationale: The initial S_N2 attack can be exothermic. Slow addition allows for better temperature control and prevents runaway reactions.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 120-150°C. Maintain this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 3-6 hours. Self-Validation: A shift in the ³¹P NMR signal from ~+139 ppm (phosphite) to ~+32 ppm (phosphonate) indicates product formation.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Aqueous Work-up: Dilute the cooled reaction mixture with an organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and finally brine (1x).[11][12] Rationale: The washes remove any unreacted starting materials, acidic impurities, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[10][12]

Protocol 2: Purification by Vacuum Distillation

Objective: To purify the crude dioctyl methylphosphonate to >98% purity.

Procedure:

  • Setup: Assemble a vacuum distillation apparatus. Use a magnetic stir bar or capillary ebullator in the distillation flask to ensure smooth boiling.

  • Distillation: Transfer the crude product from Protocol 1 into the distillation flask. Slowly apply vacuum and begin gentle heating.

  • Fraction Collection: Discard any low-boiling initial fractions. Collect the main product fraction at the appropriate boiling point and pressure. Dioctyl methylphosphonate is a high-boiling liquid; precise conditions will depend on the vacuum achieved but expect a boiling point well above 150°C at reduced pressure. Rationale: Vacuum distillation is essential for high-boiling compounds to prevent thermal decomposition that might occur at atmospheric pressure boiling points.[12]

  • Final Product: The collected fraction should be a clear, colorless to pale yellow oil. Confirm its purity and identity using the characterization methods outlined below.

Synthesis of Functionalized Derivatives

The Michaelis-Arbuzov reaction's versatility allows for the synthesis of various derivatives by simply changing the alkyl halide.[4]

Protocol 3: Example Synthesis of Dioctyl (chloromethyl)phosphonate

This protocol illustrates the synthesis of a derivative containing a reactive chloromethyl group, which can be used for further chemical modifications.

Procedure:

This synthesis follows Protocol 1, with the following key modification:

  • Reactant Substitution: Use dichloromethane (CH₂Cl₂) or bromochloromethane (BrCH₂Cl) in place of methyl iodide. Note that due to the lower reactivity of alkyl chlorides, a catalyst or higher temperatures may be required.[10] Using bromochloromethane is preferable as the bromine will be displaced selectively.

The resulting dioctyl (chloromethyl)phosphonate is a valuable intermediate for introducing the phosphonate moiety onto other molecules via nucleophilic substitution of the chloride.

Data Presentation & Characterization

Typical Reaction Parameters
EntryAlkyl Halide (R'-X)Temp (°C)Time (h)Typical Yield (%)Product
1Methyl Iodide1304>90Dioctyl Methylphosphonate
2Benzyl Bromide1403>90Dioctyl Benzylphosphonate
3Ethyl Bromoacetate1505~85Dioctyl (ethoxycarbonylmethyl)phosphonate
4Bromochloromethane1506~80Dioctyl (chloromethyl)phosphonate

Yields are approximate and dependent on purification efficiency.

Standard Characterization

To ensure the identity and purity of the synthesized compounds, the following analytical techniques are essential:

  • ³¹P NMR: This is the most definitive technique for phosphonate characterization. Dioctyl methylphosphonate will exhibit a single peak typically in the range of +30 to +34 ppm .

  • ¹H NMR: Will show characteristic signals for the octyl chains (-OCH₂- at ~4.0 ppm, -(CH₂)₆- multiplet at ~1.3-1.7 ppm, and terminal -CH₃ at ~0.9 ppm) and the P-CH₃ group, which appears as a doublet due to P-H coupling (J ≈ 17-18 Hz) around 1.5 ppm .

  • ¹³C NMR: Confirms the carbon skeleton and shows a characteristic P-C coupling for the methyl carbon.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the final product. For Dioctyl Methylphosphonate (C₁₇H₃₇O₃P), the expected MW is 320.46 g/mol .

  • Infrared (IR) Spectroscopy: A strong absorption band around 1240-1260 cm⁻¹ is characteristic of the P=O (phosphoryl) stretch.

References

  • (BIS) phosphonate functionalized polymeric materials for biomedical applications. (2023).
  • Novel Methods for the Synthesis of Phosphonate Esters on the Solid Surface. (2010).
  • Technical Support Center: Michaelis-Arbuzov Synthesis of Phosphon
  • Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. (n.d.).
  • Michaelis–Arbuzov reaction. (n.d.). Wikipedia.
  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). Molecules, 27(6), 1947.
  • Arbuzov Reaction. (n.d.). Organic Chemistry Portal.
  • Phosphonate purification process. (1967).
  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (n.d.). PMC.
  • Editorial: Phosphonate Chemistry in Drug Design and Development. (2021). Frontiers in Chemistry, 9.
  • Phosphonate Chemistry in Drug Design and Development. (n.d.). Frontiers Research Topic.
  • Technical Support Center: Purification of Crude Dioctyl Malon
  • Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. (n.d.). ORCA - Online Research @ Cardiff.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction Kinetics of Dioctyl Methylphosphonate (DOMP)

Introduction Dioctyl methylphosphonate (DOMP) is a powerful, neutral organophosphorus extractant utilized in the solvent extraction of heavy metals, actinides, and as a simulant in chemical warfare agent analysis[1]. Bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Dioctyl methylphosphonate (DOMP) is a powerful, neutral organophosphorus extractant utilized in the solvent extraction of heavy metals, actinides, and as a simulant in chemical warfare agent analysis[1]. Because DOMP features a direct carbon-phosphorus bond, its phosphoryl oxygen (P=O) is significantly more basic than that of traditional phosphates like tributyl phosphate (TBP). While this basicity yields exceptionally high distribution ratios, the bulky nature of its two octyl chains often leads to high organic phase viscosity and steric hindrance at the liquid-liquid interface. This guide provides field-proven, causality-driven troubleshooting strategies to resolve kinetic bottlenecks in DOMP extraction workflows.

Part 1: Core Mechanisms & Causality

To troubleshoot DOMP, one must understand the causality behind its kinetic behavior. The extraction of metal ions ( Mn+ ) by DOMP generally follows a solvation mechanism at the liquid-liquid interface:

M(aq)n+​+nNO3(aq)−​+mDOMP(org)​⇌M(NO3​)n​(DOMP)m(org)​

The Kinetic Bottleneck: The rate-limiting step in DOMP systems is rarely the chemical complexation itself. Instead, it is the mass transfer rate —specifically, the diffusion of the bulky DOMP molecules to the interface and the subsequent desorption of the highly viscous solvated complex into the bulk organic phase. High viscosity reduces the diffusion coefficient ( D ) according to the Stokes-Einstein equation, which directly depresses the overall mass transfer coefficient ( k ). Furthermore, the accumulation of these polar complexes at the interface can lead to third-phase formation, effectively halting extraction[2].

Part 2: Troubleshooting Guide & FAQs

Q1: My extraction system takes over 45 minutes to reach equilibrium. How can I accelerate the kinetics?

Cause: Prolonged equilibrium times with DOMP are almost always diffusion-limited due to high organic phase viscosity or insufficient interfacial area. Solution:

  • Change the diluent: Switch from heavy aliphatic diluents (like kerosene) to lower-viscosity alternatives such as n-dodecane or n-octane.

  • Elevate the temperature: Increasing the system temperature from 25°C to 40°C exponentially decreases viscosity, thereby increasing the diffusion coefficient.

  • Optimize Agitation: Ensure your impeller speed is sufficient to create a fine dispersion (high specific interfacial area) without causing unbreakable emulsions.

Q2: I am observing a "third phase" (a heavy organic layer) forming at the interface, which completely halts mass transfer. What is causing this?

Cause: This is known as third-phase formation. It occurs when the concentration of the extracted metal-DOMP complex exceeds its Limiting Organic Concentration (LOC) in the non-polar diluent. The highly polar metal-DOMP complex aggregates and separates from the diluent, creating a physical barrier at the interface. Solution: Introduce a phase modifier. Adding 5–10% (v/v) of a long-chain alcohol (e.g., isodecanol) or a secondary modifier like TBP solvates the polar complex, preventing phase splitting and restoring rapid mass transfer[2].

Q3: How do I distinguish between chemical-reaction-controlled and diffusion-controlled kinetics in my DOMP system?

Cause: In a standard stirred tank, mass transfer and chemical kinetics are convoluted. You must isolate the variables to diagnose the root cause. Solution: Perform the extraction in a constant-interfacial-area Lewis cell[3]. If the extraction rate increases linearly with agitation speed, the system is diffusion-controlled. If the rate plateaus despite increased agitation, the bottleneck is the chemical complexation at the interface.

Part 3: Experimental Protocols for Kinetic Optimization

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system.

Protocol 1: Lewis Cell Kinetic Assessment

This protocol isolates chemical kinetics from mass transfer by maintaining a constant interfacial area[3].

  • Step 1: Preparation & Pre-equilibration. Prepare 0.1 M DOMP in n-dodecane. Pre-equilibrate the organic phase with a blank aqueous phase (e.g., 3 M HNO3​ ) for 15 minutes.

    • Self-Validation Check: Titrate the aqueous phase before and after pre-equilibration. The acidity must remain constant ( ±0.05 M) to ensure acid extraction does not confound metal extraction kinetics during the main experiment.

  • Step 2: Cell Setup. Introduce equal volumes of the aqueous and organic phases into the Lewis cell. Ensure the interface is perfectly flat and aligned with the baffle.

    • Self-Validation Check: Visually inspect the interface at the target RPM. It must remain mirror-like with zero droplet entrainment. If droplets form, the specific area calculation is invalidated; reduce the RPM.

  • Step 3: Execution. Inject the metal spike into the aqueous phase. Maintain constant agitation (e.g., 150 RPM). Sample 50 µL from both phases every 2 minutes.

  • Step 4: Analysis. Plot −ln(1−Corg​/Corg,eq​) versus time.

    • Self-Validation Check: The plot must yield a straight line. A non-linear curve indicates a shift in the reaction mechanism or a compromised interfacial area.

Protocol 2: Phase Modifier Optimization
  • Step 1: Baseline Establishment. Run a standard batch extraction with 0.5 M DOMP heavily loaded with metal. Note the time to reach equilibrium ( teq​ ) and visually inspect for a third phase.

  • Step 2: Modification. Prepare a new organic phase containing 0.5 M DOMP and 5% v/v isodecanol in n-dodecane.

  • Step 3: Verification. Repeat the extraction under identical conditions.

    • Self-Validation Check: Centrifuge the post-extraction sample at 3000 RPM for 5 minutes. The strict absence of a third interfacial layer confirms the modifier's efficacy in solvating the complex.

Part 4: Data Presentation

The following tables summarize the quantitative impact of physical parameters and chemical modifiers on DOMP extraction kinetics.

Table 1: Influence of Diluent and Temperature on DOMP Mass Transfer | Diluent | Temperature (°C) | Viscosity (cP) | Mass Transfer Coeff. ( k×10−4 cm/s) | Equilibrium Time (min) | | :--- | :--- | :--- | :--- | :--- | | n-Octane | 25 | 1.8 | 6.2 | 12 | | n-Dodecane | 25 | 2.4 | 4.8 | 18 | | n-Dodecane | 40 | 1.5 | 7.5 | 9 | | Kerosene | 25 | 3.1 | 2.9 | 35 |

Table 2: Effect of Phase Modifiers on Third Phase Formation (0.5 M DOMP) | Modifier | Concentration (% v/v) | LOC (M Metal) | Third Phase Present? | teq​ (min) | | :--- | :--- | :--- | :--- | :--- | | None | 0 | 0.05 | Yes | >60 (Stalled) | | Isodecanol | 5 | 0.12 | No | 15 | | TBP | 10 | 0.15 | No | 12 |

Part 5: Visualizations

G cluster_aq Aqueous Phase cluster_int Liquid-Liquid Interface cluster_org Organic Phase M Metal Ion Int Interfacial Complex M->Int Diffusion X Nitrate Ion X->Int Diffusion Ext Solvated Species Int->Ext Desorption DOMP DOMP Extractant DOMP->Int Adsorption

Figure 1: Interfacial mass transfer and complexation pathway of DOMP in solvent extraction.

G Start Issue: Slow Kinetics CheckVisc Measure Organic Viscosity Start->CheckVisc HighVisc Viscosity > 3 cP? CheckVisc->HighVisc AddMod Add Phase Modifier HighVisc->AddMod Yes CheckInt Check Interfacial Area HighVisc->CheckInt No Crud Emulsion/Crud Present? CheckInt->Crud Filter Filter & Increase Temp Crud->Filter Yes Opt Increase Agitation (RPM) Crud->Opt No

Figure 2: Troubleshooting workflow for resolving slow DOMP extraction kinetics.

References

  • Fragmentation Energy Index for Universalization of Fragmentation Energy in Ion Trap Mass Spectrometers for the Analysis of Chemical Weapon Convention Related Chemicals by Atmospheric Pressure Ionization-Tandem Mass Spectrometry Analysis Analytical Chemistry - ACS Publications URL:[Link]

  • Microfluidic Determination of Molybdenum (VI) Solvent Extraction Kinetics American Nuclear Society (ANS) URL: [Link]

  • The impact of phase modification on the equilibrium and kinetics of lanthanide(III) extraction from nitric acid media by TODGA RSC Publishing URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Solvent Loss in Dioctyl Methylphosphonate (DOMP) Liquid-Liquid Extraction

Welcome to the technical support guide for optimizing your liquid-liquid extraction (LLE) processes using dioctyl methylphosphonate (DOMP). This resource is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing your liquid-liquid extraction (LLE) processes using dioctyl methylphosphonate (DOMP). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to solvent loss. Minimizing the loss of DOMP is critical not only for improving process economics and reducing environmental impact but also for ensuring the consistency and reproducibility of your extraction results.

This guide moves from high-level, frequently asked questions to in-depth troubleshooting protocols, providing both the "how" and the "why" behind each recommendation.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding DOMP loss.

Q1: What are the primary ways I might be losing DOMP during my extraction?

There are three main mechanisms of solvent loss in any LLE system:

  • Aqueous Solubility: A portion of the DOMP will dissolve into the aqueous phase. While DOMP has low water solubility, this can become a significant cumulative loss in continuous or multi-stage processes.[1][2]

  • Physical Entrainment: Micro-droplets of the DOMP-containing organic phase can be physically carried over with the aqueous phase (raffinate) after the settling stage. This is often the most significant source of loss and is usually caused by incomplete phase separation or the formation of stable emulsions.[3]

  • Volatilization: The evaporation of DOMP into the headspace of your equipment. Due to DOMP's high molecular weight and consequently low vapor pressure, this is typically a minor concern unless operating at elevated temperatures or under vacuum.[4]

Q2: My analytical results show a high concentration of DOMP in my aqueous raffinate. What is the most likely cause?

A high concentration of DOMP in the raffinate almost always points to one of two issues, or a combination of both:

  • Significant Entrainment: Your mixing conditions may be too aggressive, creating very fine organic droplets that do not have sufficient time or favorable conditions to coalesce and settle.[5] This is often visible as a hazy or cloudy aqueous phase.

  • Enhanced Aqueous Solubility: While less common, certain conditions in your aqueous phase (e.g., presence of co-solvents or modifiers) could be increasing the solubility of DOMP.

Q3: I see a stable, thick layer between my organic and aqueous phases after settling. How does this contribute to solvent loss?

This layer is an emulsion, a stable mixture of the organic and aqueous phases. It contributes to solvent loss in two ways:

  • It "traps" a significant volume of your DOMP organic phase, preventing it from separating cleanly.

  • During the separation step, it is very difficult to cleanly separate the desired phase without taking some of the emulsion along with it, leading to a direct loss of entrained DOMP into your raffinate stream.[3]

Q4: Is operating at a higher temperature a good strategy to improve my extraction efficiency?

This involves a critical trade-off. Increasing the temperature can enhance extraction kinetics by increasing solute solubility and diffusion coefficients.[6][7][8] However, for the solvent itself, higher temperatures can also:

  • Increase the solubility of DOMP in the aqueous phase.

  • Increase the risk of thermal degradation for sensitive target molecules.[9]

  • Slightly increase solvent loss through volatilization, though this is less of a concern for DOMP compared to more volatile solvents.[4]

Therefore, any decision to increase temperature must be carefully optimized and validated to ensure the benefits to extraction efficiency outweigh the costs of increased solvent loss and potential product degradation.

Part 2: In-Depth Troubleshooting Guide

This section provides structured, actionable solutions to specific problems encountered during DOMP-based LLE.

Issue 1: High Solvent Concentration Detected in Aqueous Raffinate

This is the most common and costly issue. The troubleshooting workflow below will help you diagnose and resolve the root cause.

start High DOMP in Raffinate Detected check_haze Is the raffinate hazy or cloudy? start->check_haze yes_haze YES check_haze->yes_haze Visually Inspect no_haze NO check_haze->no_haze Visually Inspect entrainment Primary Cause: Physical Entrainment yes_haze->entrainment solubility Primary Cause: Aqueous Solubility no_haze->solubility solution_mix Solution 1: Optimize Mixing Energy entrainment->solution_mix solution_coalescer Solution 2: Install Coalescer/After-Settler entrainment->solution_coalescer solution_salt Solution 1: Implement 'Salting-Out' solubility->solution_salt solution_temp Solution 2: Reduce Operating Temperature solubility->solution_temp

Caption: Troubleshooting logic for high DOMP in raffinate.

Probable Cause A: Physical Entrainment (Cloudy Raffinate)

Entrainment occurs when high-shear mixing creates fine droplets of the organic phase that become suspended in the aqueous phase and fail to settle.

Solution 1: Protocol for Optimizing Mixing Energy

The goal is to generate enough interfacial area for efficient mass transfer without creating a stable emulsion.

  • Step 1: Establish a Baseline. Using your standard process, measure the concentration of DOMP in the raffinate and note the size/stability of any emulsion band.

  • Step 2: Reduce Mixer Speed. Decrease the agitation speed (RPM) by 20%. Allow the system to reach equilibrium and repeat the measurements from Step 1.

  • Step 3: Incremental Increase. If extraction efficiency has dropped significantly, increase the mixer speed in 5% increments, repeating the measurements each time.

  • Step 4: Identify the Optimum. The optimal mixing energy is the lowest speed that provides acceptable extraction efficiency while minimizing DOMP concentration in the raffinate and emulsion formation. This self-validating process directly correlates the input parameter (mixer speed) with the desired outcomes (high yield, low loss).

Solution 2: Implement a Coalescer or After-Settler

For continuous processes where optimizing mixing energy is insufficient, a dedicated piece of equipment can be used to "polish" the raffinate stream.

  • After-Settlers: A simple holding tank downstream of the primary settler provides additional residence time for gravity-based separation of finer droplets.

  • Coalescers: These units contain a specialized filter medium that promotes the merging of small, dispersed droplets into larger ones.[10] These larger droplets then separate easily from the aqueous phase via gravity.[5][11] Coalescers are highly effective at removing finely dispersed organic droplets and can reduce entrainment losses to parts-per-million (ppm) levels.[5]

cluster_0 Standard Mixer-Settler cluster_1 Polishing Stage mixer Mixer settler Settler mixer->settler Mixed Phases coalescer Coalescer settler->coalescer Cloudy Raffinate (with entrained DOMP) organic_out settler->organic_out Clean Organic Product coalescer->settler Recovered DOMP raffinate_out coalescer->raffinate_out Polished Raffinate (<15 ppm DOMP)

Caption: Workflow with a coalescer for raffinate polishing.

Probable Cause B: Aqueous Solubility (Clear Raffinate)

If the raffinate is clear but still contains high levels of DOMP, the issue is likely dissolution of the solvent in the aqueous phase.

Solution 1: Protocol for Implementing a "Salting-Out" Step

Adding an inert salt to the aqueous phase reduces the solubility of organic compounds like DOMP, effectively "pushing" them back into the organic phase. This is known as the salting-out effect.[12][13]

  • Step 1: Select a Salt. Sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) are common, inexpensive choices. Ensure the salt does not react with your target compound.

  • Step 2: Create a Test Matrix. Prepare several small-scale batches of your aqueous phase with varying salt concentrations (e.g., 0 M, 0.5 M, 1.0 M, 2.0 M).

  • Step 3: Perform Standard Extraction. Conduct your LLE protocol with each of the salted aqueous solutions.

  • Step 4: Analyze and Quantify. Measure the concentration of DOMP in the resulting raffinate for each batch.

  • Step 5: Determine Optimal Concentration. Select the lowest salt concentration that provides the most significant reduction in DOMP loss without negatively impacting your process (e.g., by precipitating your target compound).

Table 1: Illustrative Effect of Salting-Out on Solvent Solubility

Aqueous Phase CompositionTypical Organic Solvent Solubility (g/L)Reduction in Loss
Deionized Water5.0Baseline
1 M NaCl Solution1.570%
2 M NaCl Solution0.884%
5 M NaCl Solution0.296%

(Note: These are illustrative values. Actual results will vary based on the specific solvent and conditions.)

Solution 2: Reduce Operating Temperature

Generally, the solubility of organic liquids in water increases with temperature.[14] If your process allows, reducing the operating temperature can directly decrease the amount of DOMP that dissolves in the aqueous phase.[4] Conduct experiments at different temperatures (e.g., 50°C, 40°C, 25°C) and measure the impact on both extraction efficiency and solvent loss to find the optimal balance.

Issue 2: Solvent Loss via Volatilization

This is primarily a concern for processes run at elevated temperatures.

Solution: Implement Solvent Recovery on Vent Lines

For heated or vacuum-assisted processes, solvent vapors will exit the system through vent lines. These losses can be mitigated with a recovery system.

  • Condensers: A simple and effective method is to pass the vent gas through a chilled condenser (cold trap). The DOMP vapor will condense back into a liquid and can be collected for reuse.

  • Wet Scrubbers: For larger-scale operations, a wet scrubber can be used.[15] This device passes the exhaust gas through a packed bed where a scrubbing liquid (which could be a high-boiling-point, inexpensive oil) absorbs the DOMP vapor.[16][17]

vessel Heated Extraction Vessel condenser Chilled Condenser vessel->condenser DOMP Vapor collection Recovered DOMP condenser->collection Condensed Liquid DOMP vent condenser->vent

Caption: Vapor recovery system using a condenser.

Part 3: Summary of Best Practices for Minimizing DOMP Loss

Mechanism of LossKey Parameters to ControlRecommended Mitigation Strategies
Physical Entrainment Mixer Speed, Settling Time, Phase RatioOptimize mixing energy; increase settler residence time; install a coalescer or after-settler.[5]
Aqueous Solubility Temperature, Aqueous Phase CompositionReduce operating temperature; implement a "salting-out" step by adding NaCl or Na₂SO₄ to the aqueous phase.[12][13]
Volatilization Temperature, System PressureOperate in closed or covered vessels; use a condenser or wet scrubber on vent lines for heated systems.[4][15]

By systematically addressing these three areas, you can significantly reduce the loss of dioctyl methylphosphonate, leading to a more efficient, cost-effective, and environmentally responsible liquid-liquid extraction process.

References

  • Title: Turning Up the Heat: The Effect of Temperature on Analytical Extractions Source: LCGC North America URL: [Link]

  • Title: Coalescers - SX Kinetics, Inc. Source: SX Kinetics, Inc. URL: [Link]

  • Title: A Solvent loss study for the application of solvent extraction processes in the pharmaceutical industry Source: ResearchGate URL: [Link]

  • Title: Effect of Solvent, Temperature, and Solvent-to-Solid Ratio on the Total Phenolic Content and Antiradical Activity of Extracts from Different Components of Grape Pomace Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Impact of Different Solvents and Temperatures on the Extraction of Bioactive Compounds from Rose Fruits (Rosa rugosa) Pomace Source: MDPI URL: [Link]

  • Title: Effect of Temperatures on Polyphenols during Extraction Source: MDPI URL: [Link]

  • Title: Effect of extraction temperatures on the extraction yields Source: ResearchGate URL: [Link]

  • Title: Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses Source: Celignis URL: [Link]

  • Title: Studies of Liquid-liquid Separation in Fibre Coalescer Source: Lappeenranta University of Technology URL: [Link]

  • Title: Optimization of liquid-liquid extraction and multiphase flow in microstructured reactors Source: DECHEMA URL: [Link]

  • Title: Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols Source: LCGC International URL: [Link]

  • Title: Process 101: Solvent Extraction Source: Unopex URL: [Link]

  • Title: The enhancement of liquid–liquid extraction with high phase ratio by microfluidic-based hollow droplet Source: RSC Publishing URL: [Link]

  • Title: A Solvent loss study for the application of solvent extraction processes in the pharmaceutical industry Source: The University of Melbourne URL: [Link]

  • Title: Liquid-Liquid Extraction Techniques Principles and Optimisation Source: Element Lab Solutions URL: [Link]

  • Title: Pall Coalescers Source: Pall Corporation URL: [Link]

  • Title: What are the application areas of wet packed scrubbers? Source: Ergil URL: [Link]

  • Title: How Do Wet Scrubbers Work to Remove Air Pollution? Source: Mach Engineering URL: [Link]

  • Title: Scrubber - Wikipedia Source: Wikipedia URL: [Link]

  • Title: liquid coalescer Source: Sumit Industries URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Aqueous pH for Dioctyl Methylphosphonate Rare Earth Extraction

Welcome to the technical support center for rare earth element (REE) extraction utilizing dioctyl methylphosphonate (DOMP). This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for rare earth element (REE) extraction utilizing dioctyl methylphosphonate (DOMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your extraction processes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both technical accuracy and practical success.

Principles of Extraction: The Role of pH

Dioctyl methylphosphonate is a neutral organophosphorus extractant. Unlike acidic extractants such as D2EHPA or P507, which rely on a cation exchange mechanism, DOMP operates on a solvating mechanism.[1] This means that DOMP coordinates with the rare earth element's nitrate salt, pulling it from the aqueous phase into the organic phase. The general extraction equilibrium can be represented as:

RE(NO₃)₃(aq) + 3DOMP(org) ⇌ RE(NO₃)₃·3DOMP(org)

The efficiency of this process is profoundly influenced by the aqueous pH. While not a direct participant in the chemical exchange, pH governs several critical factors:

  • Speciation of REEs: At higher pH values, rare earth elements can begin to hydrolyze and form insoluble hydroxides, which are unavailable for extraction.

  • Competition for the Extractant: In highly acidic solutions, the extractant can be protonated, reducing its ability to coordinate with the REE nitrate.

  • Stability of the Extractant: Both highly acidic and highly basic conditions can lead to the hydrolysis and degradation of phosphonate esters like DOMP.[2]

Therefore, optimizing the aqueous pH is a delicate balance to ensure maximum REE availability and extractant efficiency while minimizing degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My extraction efficiency is unexpectedly low, even with a high concentration of DOMP. What could be the cause?

Possible Causes & Solutions:

  • Incorrect Aqueous pH: This is the most common culprit. If the pH is too high, REEs may be precipitating as hydroxides. If it's too low, the extractant's effectiveness may be reduced.

    • Troubleshooting Step: Carefully measure the pH of your aqueous feed solution before and after extraction. The optimal pH for REE extraction with organophosphorus extractants is often in the acidic range, but the exact value can vary.[3][4] For instance, some studies have shown effective extraction at a pH of 1.5 to limit the co-extraction of impurities like iron and aluminum.[4]

  • Presence of Competing Ions: Other cations in your feed solution can compete with REEs for the extractant.

    • Troubleshooting Step: Analyze your feed solution for common impurity ions like Fe³⁺ and Al³⁺. These ions can co-extract and reduce the efficiency of REE extraction.[5] Pre-treatment steps, such as precipitation, may be necessary to remove these impurities.

  • Emulsion Formation: The formation of a stable emulsion at the aqueous-organic interface can prevent efficient phase separation and trap REEs.

    • Troubleshooting Step: Observe the interface after mixing. If an emulsion is present, consider increasing the settling time, gently centrifuging the mixture, or adding a demulsifier. Emulsification can sometimes be exacerbated by the presence of certain impurities.[5]

Q2: I'm observing a significant loss of my DOMP extractant from the organic phase. Why is this happening?

Possible Causes & Solutions:

  • Aqueous Solubility and Acidity: The solubility of organophosphorus extractants in the aqueous phase is influenced by acidity. As the concentration of acid decreases (higher pH), the solubility of some extractants can increase.[6]

    • Troubleshooting Step: Monitor the pH of your aqueous phase. If you are operating at a higher pH, consider if a different organophosphorus extractant with lower aqueous solubility might be more suitable.

  • Hydrolysis of the Extractant: Phosphonate esters are susceptible to hydrolysis, especially under strong acidic or basic conditions and at elevated temperatures.[2][7] This degradation will reduce the concentration of active extractant.

    • Troubleshooting Step: Avoid excessively high or low pH values and high operating temperatures. If degradation is suspected, the organic phase can be analyzed by techniques like ³¹P NMR spectroscopy or HPLC to identify and quantify degradation products.[2]

Q3: The separation factor between two adjacent rare earth elements is poor. How can I improve selectivity?

Possible Causes & Solutions:

  • Sub-optimal pH: The separation factors between adjacent REEs are highly dependent on the aqueous pH.

    • Troubleshooting Step: Perform a series of small-scale extractions across a range of pH values to determine the optimal pH for maximizing the separation factor for your specific REE pair. The extractability of REEs generally increases with their atomic number when using acidic organophosphorus extractants.[1][8]

  • Synergistic Extraction: The addition of a second extractant (a synergist) can significantly enhance both extraction efficiency and selectivity.

    • Troubleshooting Step: Consider adding a synergistic agent to your organic phase. For example, combining an acidic extractant with a neutral extractant can lead to a strong synergistic effect.[9][10] Trialkyl phosphine oxides (TRPO) are often used as synergists with organophosphorus acids.[10]

Frequently Asked Questions (FAQs)

What is the typical optimal pH range for rare earth extraction with DOMP?

While the ideal pH is system-dependent, a moderately acidic environment is generally preferred. The extraction efficiency of REEs with many organophosphorus extractants increases with pH until the point where metal hydroxides begin to precipitate.[11] It is crucial to experimentally determine the optimal pH for your specific feed composition and target REEs.

How does the choice of diluent affect the extraction process?

The diluent (the organic solvent in which DOMP is dissolved) can impact extraction efficiency. The distribution of REEs can vary with different diluents like toluene, cyclohexane, and kerosene.[12] The choice of diluent can also affect phase separation characteristics.

What is saponification, and is it relevant for DOMP?

Saponification is the process of partially neutralizing an acidic extractant with a base (like NaOH or ammonia) before extraction.[6][13] This is done to maintain a more constant pH during extraction, as the cation exchange process releases H⁺ ions. Since DOMP is a neutral (solvating) extractant and does not operate via cation exchange, saponification is not a required or typical step.[14]

How can I accurately measure the concentration of rare earth elements in my aqueous and organic phases?

Several analytical techniques are available for determining REE concentrations. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the most common and reliable methods due to their high sensitivity and ability to measure multiple elements simultaneously.[15][16] Other techniques include Atomic Absorption Spectrometry (AAS) and X-ray Fluorescence (XRF).[17][18]

Experimental Protocols

Protocol 1: Determination of Optimal Aqueous pH for Extraction
  • Prepare a stock solution of your rare earth element(s) in a dilute acid (e.g., HNO₃ or HCl).

  • Prepare a series of aqueous feed solutions by adjusting the pH of aliquots of the stock solution to various values (e.g., from 1.0 to 5.0 in 0.5 pH unit increments) using a dilute acid or base.

  • Prepare your organic phase by dissolving a known concentration of DOMP in a suitable diluent (e.g., kerosene).

  • In a series of separatory funnels, mix equal volumes of each aqueous feed solution with the organic phase.

  • Shake each funnel for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.[14]

  • Allow the phases to separate completely.

  • Carefully separate the aqueous and organic phases.

  • Analyze the concentration of the rare earth element(s) in the aqueous phase (raffinate) using a suitable analytical technique (e.g., ICP-MS).

  • Calculate the distribution ratio (D) and extraction efficiency (%E) for each pH value.

Data Presentation:

Initial Aqueous pHFinal Aqueous pHREE Concentration in Raffinate (mg/L)Distribution Ratio (D)Extraction Efficiency (%E)
1.0
1.5
2.0
2.5
3.0
3.5
4.0
4.5
5.0

This table should be populated with your experimental data.

Protocol 2: Stripping of REEs from the Loaded Organic Phase
  • Take the loaded organic phase from a successful extraction experiment.

  • Prepare a series of stripping solutions with varying concentrations of a strong acid (e.g., 0.5 M, 1 M, 2 M, 4 M HCl or H₂SO₄).

  • In a series of separatory funnels, mix equal volumes of the loaded organic phase with each stripping solution.

  • Shake each funnel for a sufficient time to allow for the back-extraction of the REEs.

  • Allow the phases to separate.

  • Analyze the REE concentration in the resulting aqueous phase (strip liquor).

  • Calculate the stripping efficiency for each acid concentration to determine the optimal stripping conditions.

Visualizations

Extraction_Troubleshooting Start Low Extraction Efficiency Check_pH Is aqueous pH in optimal range? Start->Check_pH Check_Impurities Are competing impurity ions present? Check_pH->Check_Impurities Yes Adjust_pH Adjust pH to optimal range Check_pH->Adjust_pH No Check_Emulsion Is there emulsion formation? Check_Impurities->Check_Emulsion No Precipitate_Impurities Implement pre-treatment to remove impurities Check_Impurities->Precipitate_Impurities Yes Demulsify Increase settling time or use demulsifier Check_Emulsion->Demulsify Yes Success Extraction Efficiency Improved Check_Emulsion->Success No Adjust_pH->Success Precipitate_Impurities->Success Demulsify->Success Extraction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase RE_aq RE(NO₃)₃ Complex_org RE(NO₃)₃·3DOMP RE_aq->Complex_org Extraction DOMP 3 DOMP DOMP->Complex_org Complex_org->RE_aq Stripping (with acid)

Caption: Solvating extraction mechanism of REEs with DOMP.

References

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Dioctyl Methylphosphonate (DOMP) vs. Diisooctyl Methylphosphonate (DIOMP): A Comparative Guide for Solvent Extraction and Analytical Applications

As organophosphorus compounds continue to drive advancements in both industrial hydrometallurgy and forensic analytical chemistry, understanding the nuanced physicochemical differences between structural isomers is criti...

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Author: BenchChem Technical Support Team. Date: April 2026

As organophosphorus compounds continue to drive advancements in both industrial hydrometallurgy and forensic analytical chemistry, understanding the nuanced physicochemical differences between structural isomers is critical. This guide objectively benchmarks Dioctyl methylphosphonate (DOMP) against its branched counterpart, Diisooctyl methylphosphonate (DIOMP) .

While both share the same molecular weight and a core methylphosphonate backbone, the linear versus branched nature of their alkyl chains dictates entirely different thermodynamic behaviors, phase separation dynamics, and practical applications.

Mechanistic Insights: The Role of Alkyl Chain Isomerism

To select the appropriate extractant, scientists must look beyond basic stoichiometry and analyze the structural causality governing phase behavior. Both DOMP and DIOMP utilize the phosphoryl ( P=O ) oxygen as a hard Lewis base to coordinate with metal cations or mineral acids [3]. However, their operational stability diverges under high-loading conditions.

The Reverse Micelle Mechanism and Third-Phase Formation

In liquid-liquid extraction (LLE), particularly when extracting actinides or high concentrations of mineral acids (e.g., HNO3​ , HCl ), the extractant-metal complexes aggregate to form reverse micelles in the non-polar organic diluent. According to established thermodynamic models, organic phase splitting—known as third-phase formation —occurs due to strong van der Waals interactions between the polar cores of these reverse micelles [4].

  • DOMP (Linear n-octyl chains): The straight aliphatic chains provide minimal steric hindrance. While this slightly increases the thermodynamic extraction constant ( Kex​ ) by allowing tighter packing around the metal center, it also allows the reverse micelles to aggregate easily. This results in a low Limiting Organic Concentration (LOC), causing the organic phase to split into a heavy, metal-rich layer and a light, diluent-rich layer.

  • DIOMP (Branched isooctyl chains): The branched structure introduces significant steric bulk. This steric disruption physically prevents the reverse micelles from approaching close enough for strong van der Waals interactions to take over. Consequently, DIOMP exhibits a vastly superior LOC, maintaining a stable biphasic system even at near-saturation metal loadings. This makes DIOMP highly favorable for industrial solid extractants (e.g., TVEX-DIMOP) used for rare earth elements like terbium and gadolinium [2].

Conversely, DOMP's predictable linear structure and specific surface polarity make it an ideal, stable simulant for Chemical Warfare Agents (CWAs) in forensic analytical development, particularly in Solid-Phase Extraction (SPE) [1] and atmospheric pressure ionization tandem mass spectrometry [5].

Comparative Performance Data

The following table synthesizes the quantitative and qualitative differences between DOMP and DIOMP, providing a benchmark for reagent selection.

ParameterDOMP (Dioctyl methylphosphonate)DIOMP (Diisooctyl methylphosphonate)Causality / Operational Impact
Alkyl Chain Structure Linear ( n -octyl)Branched (isooctyl)Branching dictates steric bulk and micellar packing efficiency.
Steric Hindrance LowHighHigh hindrance in DIOMP slightly lowers raw D -values but drastically improves solubility.
Third-Phase Formation High susceptibilityHighly resistantDIOMP prevents reverse micelle aggregation, enabling high metal loading [4].
Viscosity & Phase Separation Higher viscosity; slower separationLower viscosity; rapid phase disengagementBranched chains reduce intermolecular friction, improving LLE kinetics.
Primary Scientific Application CWA Simulant, SPE method development [1], LC-MS/MS [5]Actinide/Lanthanide extraction, TVEX solid extractants [2], Acid recovery [3]DOMP mimics nerve agent polarity; DIOMP scales well in industrial hydrometallurgy.

Experimental Workflows

To objectively benchmark these compounds in your own laboratory, the following self-validating protocols isolate their primary strengths.

Protocol A: Benchmarking DIOMP's Phase Stability via Liquid-Liquid Extraction (LLE)

Objective: Determine the Limiting Organic Concentration (LOC) of U(VI) or Nd(III) to validate DIOMP's resistance to third-phase formation.

  • Solvent Preparation: Prepare a 30% (v/v) solution of DIOMP in an aliphatic diluent (e.g., n -dodecane). Prepare a parallel control using DOMP.

  • Aqueous Feed Preparation: Prepare a series of aqueous solutions containing increasing concentrations of Nd(NO3​)3​ (from 0.05 M to 0.5 M) in a constant 3.0 M HNO3​ background.

  • Equilibration: In thermostated extraction vials (25 ± 0.1 °C), combine equal volumes (O:A = 1:1) of the organic and aqueous phases. Agitate vigorously using a mechanical shaker for 15 minutes to ensure thermodynamic equilibrium.

  • Phase Disengagement: Centrifuge the vials at 3000 rpm for 5 minutes.

  • Visual & Analytical Validation:

    • Visual: Inspect the DOMP vials for the presence of a third phase (a distinct middle layer). The DIOMP vials should remain strictly biphasic.

    • Analytical: Sample the organic phase of the DIOMP system and strip the metal using 0.01 M HNO3​ . Analyze the strip solution via ICP-MS to calculate the Distribution Ratio ( D ) and confirm quantitative loading.

Protocol B: Benchmarking DOMP Recovery via Solid-Phase Extraction (SPE)

Objective: Utilize DOMP as a CWA simulant to validate the recovery efficiency of polymeric sorbents.

  • Sorbent Conditioning: Pack a 3 mL SPE cartridge with 200 mg of a highly polar polymeric sorbent (e.g., synthesized via methacrylic acid and ethylene glycol dimethacrylate) [1]. Condition with 5 mL of n -hexane followed by 5 mL of ethyl acetate.

  • Sample Loading: Spike 10 µg/mL of DOMP into a complex organic matrix (e.g., diesel or hydrocarbon background). Load 1 mL of the spiked matrix onto the conditioned cartridge at a controlled flow rate of 1 mL/min.

    • Causality: DOMP's linear structure and polar P=O moiety interact strongly with the carboxyl groups of the sorbent, mimicking the retention of actual nerve agents.

  • Washing & Elution: Wash the cartridge with 2 mL of n -hexane to remove non-polar hydrocarbon interferences. Elute the retained DOMP using 3 mL of ethyl acetate.

  • LC-MS/MS Validation: Analyze the eluate using an Ion Trap LC-MS system. Monitor the specific fragment ions generated from the loss of the linear octyl groups to validate recovery [5].

Phase Separation Dynamics

The following diagram illustrates the structural causality behind the differing phase behaviors of DOMP and DIOMP under high metal-loading conditions.

G A Aqueous Metal Nitrate [M(NO3)x] B Extractant Addition (DOMP vs. DIOMP) A->B C Organic Phase Complexation [M(NO3)x • y(Extractant)] B->C P=O Coordination D High Metal Loading (Reverse Micelle Formation) C->D E DOMP (Linear Chains) High van der Waals Attraction D->E F DIOMP (Branched Chains) Steric Disruption D->F G Third-Phase Formation (Phase Splitting) E->G Micelle Aggregation H Stable Biphasic System (High LOC) F->H Solubilization

Fig 1: Impact of alkyl chain isomerism on reverse micelle aggregation and third-phase formation.

References

  • Polymeric Sorbent with Controlled Surface Polarity: An Alternate for Solid-Phase Extraction of Nerve Agents and Their Markers from Organic Matrix Analytical Chemistry - ACS Publications[Link]

  • Adsorption and separation of terbium(III) and gadolinium(III) from aqueous nitrate medium using solid extractant ResearchGate[Link]

  • Extraction of Mineral Acids with Neutral Organophosphorus Compounds Radiochemistry - Ovid[Link]

  • Phosphate Extraction Process and Third-Phase Formation Science.gov[Link]

  • Fragmentation Energy Index for Universalization of Fragmentation Energy in Ion Trap Mass Spectrometers for the Analysis of Chemical Weapon Convention Related Chemicals Analytical Chemistry - ACS Publications[Link]

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